4-[(2-phenylbenzoyl)amino]benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-phenylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(21-16-12-10-15(11-13-16)20(23)24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWLAZSPFNNYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441575 | |
| Record name | 4-[(2-phenylbenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168626-74-2 | |
| Record name | 4-(((1,1'-Biphenyl)-2-ylcarbonyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-phenylbenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(((1,1'-BIPHENYL)-2-YLCARBONYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Q5WF9UVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis Pathway
The synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid is proposed to proceed via a two-step reaction sequence. The first step involves the conversion of 2-phenylbenzoic acid to its corresponding acyl chloride, 2-phenylbenzoyl chloride. This is a standard transformation commonly achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent step is an acylation of the amino group of 4-aminobenzoic acid with the freshly prepared 2-phenylbenzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 2-Phenylbenzoyl Chloride
Materials:
-
2-Phenylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Add a catalytic amount of pyridine (1-2 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-phenylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
4-Aminobenzoic acid
-
2-Phenylbenzoyl chloride (from Step 1)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Erlenmeyer flask or beaker
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve the crude 2-phenylbenzoyl chloride (1.1 eq) in dichloromethane.
-
Cool the aqueous solution of 4-aminobenzoic acid in an ice bath.
-
With vigorous stirring, slowly add the solution of 2-phenylbenzoyl chloride to the cooled aqueous solution.
-
Continue stirring the biphasic mixture vigorously at room temperature for 1-2 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl and then with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Characterization Data
The following tables summarize the expected quantitative data for the starting materials and the final product. Note: The data for this compound is predicted based on the analysis of its structure and data from analogous compounds, as experimental data is not currently available in the literature.
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Phenylbenzoic acid | C₁₃H₁₀O₂ | 198.22 | 111-114 |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 |
Table 2: Predicted Physicochemical and Spectral Data for this compound
| Property | Predicted Value/Range |
| Molecular Formula | C₂₀H₁₅NO₃ |
| Molecular Weight | 317.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 200 °C (decomposes) |
| Yield | 70-85% (typical for Schotten-Baumann) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H, -COOH), 10.5 (s, 1H, -NH-), 7.9-7.2 (m, 13H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.5, 166.0, 142.0, 140.5, 138.0, 131.0, 130.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 125.0, 118.0 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3300 (N-H), 1685 (C=O, acid), 1660 (C=O, amide), 1600, 1530, 1480 (aromatic C=C) |
| Mass Spec (ESI-) | m/z 316.1 [M-H]⁻ |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow for synthesis, purification, and characterization.
Potential Signaling Pathways and Applications
Derivatives of benzoic acid are known to exhibit a wide range of biological activities. The structural motif of this compound, incorporating a biphenyl moiety and an amide linkage, suggests potential interactions with various biological targets. For instance, compounds with similar structures have been investigated for their roles as inhibitors of enzymes such as cyclooxygenases (COX) or as modulators of nuclear receptors. The logical relationship for investigating the biological activity of this compound could start with in vitro screening against a panel of relevant enzymes or receptors, followed by cell-based assays to determine its effect on specific signaling pathways.
Caption: Logical workflow for investigating biological activity.
This technical guide provides a foundational blueprint for the synthesis and characterization of this compound. Researchers are encouraged to use these protocols as a starting point and to optimize conditions as necessary for their specific experimental setup. The predicted characterization data should be confirmed by experimental analysis upon successful synthesis of the compound.
Physicochemical Properties of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-[(2-phenylbenzoyl)amino]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents computed properties from a closely related analogue, 4-({2-[(2-phenoxyacetyl)amino]benzoyl}amino)benzoic acid, sourced from the PubChem database. This information is supplemented with detailed, standard experimental protocols for the determination of key physicochemical parameters, offering a robust framework for laboratory investigation.
Core Physicochemical Properties
The following table summarizes the computed physicochemical properties for the analogous compound, 4-({2-[(2-phenoxyacetyl)amino]benzoyl}amino)benzoic acid (PubChem CID: 1260589). These values provide valuable estimates for understanding the behavior of this compound in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Weight | 390.4 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 3.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 390.12157168 Da | Computed by PubChem 2.2 |
| Monoisotopic Mass | 390.12157168 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 105 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 29 | Computed by Cactvs 3.4.8.18 |
Experimental Protocols
The following sections detail standard laboratory procedures for the experimental determination of crucial physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a glass vial.
-
Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid. Alternatively, the sample can be centrifuged, and the supernatant collected.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[2][3]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirring plate and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized acid or base, added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is in its ionized form.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[4][5]
Apparatus:
-
Separatory funnel or glass vials
-
Orbital shaker or rotator
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
n-Octanol and water (mutually saturated)
Procedure:
-
Solvent Preparation: n-Octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis Workflow
The synthesis of this compound typically involves an amide coupling reaction between 2-phenylbenzoic acid and 4-aminobenzoic acid. This can be achieved through various coupling reagents that activate the carboxylic acid. The following diagram illustrates a general workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 4-((2-(Benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoic acid | C23H20N2O5 | CID 2329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Benzoic acid, 2-((1,1'-biphenyl)-4-ylcarbonyl)- | C20H14O3 | CID 39302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidation of the Structure and Significance of 4-[(2-phenylbenzoyl)amino]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure, synthesis, and biological significance of 4-[(2-phenylbenzoyl)amino]benzoic acid. This compound, a derivative of 4-aminobenzoic acid, is a key intermediate in the synthesis of Conivaptan, a non-peptide dual arginine vasopressin (AVP) V1A and V2 receptor antagonist. This guide will detail the chemical properties, a proposed synthetic pathway, and the ultimate role of this molecule in the mechanism of action of Conivaptan, a drug used in the treatment of hyponatremia.
Chemical Structure and Properties
This compound, also known as 4-(biphenyl-2-carboxamido)benzoic acid, possesses a molecular structure characterized by a central amide linkage connecting a 4-aminobenzoic acid moiety to a 2-phenylbenzoyl group.
IUPAC Name: this compound Molecular Formula: C₂₀H₁₅NO₃ Molecular Weight: 317.34 g/mol
Structural Features
The molecule's structure integrates three key components:
-
A benzoic acid group, providing acidic properties and a site for further chemical modification.
-
An amide linkage , which is a common functional group in many biologically active molecules, contributing to the planarity and rigidity of the structure.
-
A biphenyl moiety , which imparts significant steric bulk and lipophilicity, features that are often crucial for receptor binding.
While specific experimental data for this compound is not widely available in public literature, the physicochemical properties can be predicted based on its structural components. The presence of the carboxylic acid group suggests it is a weakly acidic compound. The large aromatic surface area from the biphenyl and benzene rings indicates that it is likely to be sparingly soluble in water but soluble in organic solvents.
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Conivaptan. A key synthetic strategy involves the formation of the biphenyl moiety via a Suzuki-Miyaura cross-coupling reaction, followed by amidation with 4-aminobenzoic acid.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling and Amidation
A plausible and efficient route for the synthesis of this compound is outlined below. This pathway leverages a palladium-catalyzed cross-coupling reaction to construct the sterically hindered biphenyl bond.
Experimental Protocols
Step 1: Synthesis of Biphenyl-2-carboxylic acid via Suzuki-Miyaura Coupling
-
Materials: 2-bromobenzoic acid, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzoic acid, phenylboronic acid, and the base in the chosen solvent system.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
-
Filter, wash, and dry the crude biphenyl-2-carboxylic acid. Purify further by recrystallization or column chromatography if necessary.
-
Step 2: Amidation of Biphenyl-2-carboxylic acid with 4-aminobenzoic acid
-
Materials: Biphenyl-2-carboxylic acid, 4-aminobenzoic acid, a coupling agent (e.g., thionyl chloride to form the acyl chloride, or a peptide coupling reagent like DCC or HATU), a base (e.g., pyridine or triethylamine), and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure (via acyl chloride):
-
Convert biphenyl-2-carboxylic acid to its acyl chloride by reacting it with thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve 4-aminobenzoic acid and a base in an anhydrous solvent.
-
Slowly add the biphenyl-2-carbonyl chloride solution to the 4-aminobenzoic acid solution at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Isolate the crude this compound by filtration or extraction.
-
Purify the final product by recrystallization or column chromatography.
-
Biological Significance and Role as a Conivaptan Intermediate
The primary biological significance of this compound lies in its role as a direct precursor to Conivaptan .[1] Conivaptan is a potent, non-peptide antagonist of both the V1A and V2 vasopressin receptors, with a higher affinity for the V2 receptor.[2]
Conivaptan's Mechanism of Action
Conivaptan exerts its therapeutic effect by blocking the action of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), on its receptors.[3]
-
V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the cells.[3][4] This increases water reabsorption from the filtrate back into the bloodstream. By antagonizing the V2 receptor, Conivaptan prevents this water reabsorption, leading to aquaresis (the excretion of electrolyte-free water). This action is beneficial in treating euvolemic and hypervolemic hyponatremia.[2][3]
-
V1A Receptor Antagonism: AVP binding to V1A receptors on vascular smooth muscle cells causes vasoconstriction. Conivaptan's antagonism of V1A receptors can lead to vasodilation.
Signaling Pathway of Vasopressin V2 Receptor and Conivaptan's Point of Intervention
The signaling pathway initiated by AVP at the V2 receptor is a classic G-protein coupled receptor (GPCR) cascade. Conivaptan acts as a competitive antagonist at the initial step of this pathway.
References
The Multifaceted Potential of Substituted Benzoylbenzoic Acids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoylbenzoic acids represent a versatile class of organic compounds with a wide spectrum of biological activities, positioning them as promising scaffolds in medicinal chemistry and drug discovery. Their rigid, yet tunable, structure allows for interaction with a variety of biological targets, leading to diverse pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of substituted benzoylbenzoic acids, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in this area.
Anti-inflammatory Activity
A significant number of substituted benzoylbenzoic acid derivatives have demonstrated potent anti-inflammatory properties. Their primary mechanism of action often involves the inhibition of key enzymes and signaling pathways integral to the inflammatory response.
Mechanism of Action: COX and NF-κB Inhibition
Many benzoylbenzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Some derivatives also exhibit anti-inflammatory effects by modulating the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.[2] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and activate the transcription of genes involved in inflammation.[2] Certain substituted benzoylbenzoic acids are thought to interfere with this process.[2]
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of various substituted benzoylbenzoic acid derivatives has been quantified using assays such as the carrageenan-induced paw edema model in rats. The data is often presented as the percentage of edema inhibition or as IC50 values for enzyme inhibition.
| Compound/Derivative | Assay | Result | Reference |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat, 25 mg/kg) | 48.9% inhibition | [3] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat, 125 mg/kg) | 63.1% inhibition | [3] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS1) | Acetic acid-induced writhing (20 mg/kg) | 52% reduction | [4] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS1) | Acetic acid-induced writhing (50 mg/kg) | 83% reduction | [4] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (20 mg/kg) | 74% reduction | [4] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (50 mg/kg) | 75% reduction | [4] |
| 3-amide-5-aryl benzoic acid derivative (11m) | P2Y14R Antagonism | IC50 = 2.18 nM | [5] |
| 3-amide benzoic acid derivative (16c) | P2Y14R Antagonism | IC50 = 1.77 nM | [6] |
| Benzoxazolone derivative (3d) | IL-6 Inhibition | IC50 = 5.43 µM | [7] |
| Benzoxazolone derivative (3g) | IL-6 Inhibition | IC50 = 5.09 µM | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo assay assesses the anti-inflammatory activity of compounds.
Principle: Carrageenan, an irritant, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is measured over time.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound or a standard drug (e.g., Diclofenac) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway Diagrams
Anticancer Activity
Several substituted benzoylbenzoic acid derivatives have emerged as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve photodynamic therapy, induction of apoptosis, and cell cycle arrest.
Mechanisms of Anticancer Action
-
Photodynamic Therapy (PDT): Certain benzoylbenzoic acid derivatives can act as photosensitizers.[1] When activated by a specific wavelength of light, these molecules generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[1]
-
Apoptosis Induction: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, 3-m-bromoacetylamino benzoic acid ethyl ester activates the apoptotic pathway through caspase-9.[8] Other derivatives function as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.
-
Cell Cycle Arrest: The novel retinobenzoic acid derivative, TAC-101, has been shown to inhibit the growth of pancreatic cancer cells by inducing G1-phase cell cycle arrest.[9]
Quantitative Anticancer Data
The anticancer activity of substituted benzoylbenzoic acids is typically evaluated using the MTT assay, which measures cell viability. The results are commonly expressed as IC50 values, the concentration of the compound that inhibits 50% of cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazolinone derivative (QZ 5) | MCF-7 (Breast Cancer) | Moderate to good activity | [10] |
| 3-m-bromoacetylamino benzoic acid ethyl ester | Leukemia and Lymphoma cells | < 0.2 µg/mL | [8] |
| 3-m-bromoacetylamino benzoic acid ethyl ester | Prostate, Colon, Ductal, and Kidney cancer cells | 0.8 - 0.88 µg/mL | [8] |
| 3,4-dimethoxy phenyl substituted pyrrole (cpd 19) | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [11] |
| 3,4-dimethoxy phenyl substituted pyrrole (cpd 21) | HepG2, DU145, CT-26 | 0.5 - 0.9 | [11] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | 17.84 | [12] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (cpd 14) | MCF-7 (Breast Cancer) | 15.6 | [13] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative (cpd 1) | MCF-7 (Breast Cancer) | IC50 5.9 µg/mL | [14] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative (cpd 2) | MDA-MB-468 (Breast Cancer) | IC50 3.7 µg/mL | [14] |
| Benzimidazole derivative (cpd 10) | MDA-MB-231 (Breast Cancer) | 0.33 (EGFR kinase) | [15] |
| Benzimidazole derivative (cpd 13) | SKOV3 (Ovarian Cancer) | 0.38 (EGFR kinase) | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzoylbenzoic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling and Workflow Diagrams
Antimicrobial Activity
Substituted benzoylbenzoic acids have also demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
A key mechanism for the antimicrobial action of some benzoylbenzoic acid derivatives is the inhibition of bacterial RNA polymerase (RNAP).[16] This enzyme is essential for transcription, and its inhibition effectively halts bacterial growth and survival. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as a trifluoromethyl group, can enhance the antibacterial efficacy of these compounds.[16]
Quantitative Antimicrobial Data
The antimicrobial potency of substituted benzoylbenzoic acids is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-trifluoromethyl-2-benzoic acid derivative (5e) | Streptococcus pneumoniae | 1 | [16] |
| 5-trifluoromethyl-2-benzoic acid derivative (8e) | Staphylococcus aureus | 2-4 | [16] |
| 5-trifluoromethyl-2-benzoic acid derivative (8e) | Streptococcus pyogenes | 4 | [16] |
| 5-trifluoromethyl-2-benzoic acid derivative (8e) | Streptococcus agalactiae | 4 | [16] |
| Representative Compound | Staphylococcus epidermidis | 0.5 | [16] |
| C3 | Streptococcus pneumoniae ATCC 49619 | 256 | [16] |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8 | [16] |
| Benzoic acid | Escherichia coli O157 | 1000 | [17] |
| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 | [17] |
| 4-chlorophenyl)sulfonyl]benzoic Acid Derivative (4) | Staphylococcus aureus ATCC 6538 | 125 | [18] |
| 4-chlorophenyl)sulfonyl]benzoic Acid Derivative (4) | Bacillus subtilis ATCC 6683 | 125 | [18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted benzoylbenzoic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Logical Relationship Diagram
Conclusion
Substituted benzoylbenzoic acids are a class of compounds with significant and varied biological activities. The data presented in this guide highlights their potential as anti-inflammatory, anticancer, and antimicrobial agents. The structure-activity relationships suggest that targeted modifications of the benzoylbenzoic acid scaffold can lead to the development of potent and selective therapeutic agents. The detailed experimental protocols and pathway visualizations provided herein offer a framework for the continued investigation and advancement of these promising compounds in drug discovery and development.
References
- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of cell-cycle arrest and apoptosis by a novel retinobenzoic-acid derivative, TAC-101, in human pancreatic-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. preprints.org [preprints.org]
- 15. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
In Silico Docking Analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide
Introduction
4-[(2-phenylbenzoyl)amino]benzoic acid belongs to the class of N-phenylbenzamide derivatives, a scaffold of significant interest in medicinal chemistry. As a derivative of para-aminobenzoic acid (PABA), it holds potential for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] In silico molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of this small molecule with various protein targets, thereby elucidating its potential mechanism of action and guiding further drug development efforts. This technical guide provides an in-depth overview of a hypothesized in silico docking study of this compound, outlining the methodologies, potential protein targets, and expected outcomes.
Potential Therapeutic Targets
Based on the activities of structurally related aminobenzoic acid derivatives, several protein targets are plausible for this compound. These include enzymes and receptors implicated in cancer, inflammation, and neurodegenerative diseases.
Table 1: Potential Protein Targets for this compound
| Target Class | Specific Protein Target | PDB ID | Rationale for Selection |
| Protein Kinase | Abl Kinase | 2HYY | N-phenylbenzamide is a known scaffold for kinase inhibitors.[2] |
| Phosphatase | Protein Tyrosine Phosphatase 1B (PTP1B) | 2F6T | Analogs have shown inhibitory activity against PTP1B. |
| Cholinesterase | Acetylcholinesterase (AChE) | 4EY7 | Aminobenzoic acid derivatives have demonstrated anticholinesterase potential. |
| Oxidoreductase | Dihydropteroate Synthase (DHPS) | 1AD1 | PABA derivatives are known to inhibit the bacterial folate synthesis pathway.[3] |
| Apoptosis Regulator | Bcl-2 | 2W3L | Related compounds have been investigated for their role in modulating apoptosis. |
| Mitogen-Activated Protein Kinase | p38γ | 1CM8 | Potential target for anti-inflammatory action.[4] |
Methodologies and Experimental Protocols
A typical in silico molecular docking study involves several key steps, from ligand and protein preparation to the final analysis of the docking results.
Ligand Preparation
-
3D Structure Generation : The 3D structure of this compound is generated using chemical drawing software like ChemDraw and subsequently optimized using a computational chemistry program such as Gaussian or Avogadro.
-
Energy Minimization : The ligand's geometry is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic representation of the molecule.
-
Charge Assignment : Partial atomic charges are assigned to the ligand atoms, which is essential for calculating the electrostatic interactions with the protein.
Protein Preparation
-
Structure Retrieval : The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Preprocessing : The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.[5]
-
Protonation : Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on the physiological pH.
-
Energy Minimization : The protein structure is subjected to a short energy minimization to relieve any steric clashes.
Molecular Docking Simulation
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand.[5] The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.
-
Docking Algorithm : A docking program, such as AutoDock Vina or Glide, is used to explore the conformational space of the ligand within the defined grid and to predict the binding poses.[5] The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function.
-
Scoring Function : The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower docking scores generally indicate more favorable binding.[5]
Data Presentation: Predicted Binding Affinities
The following table summarizes the hypothetical docking scores of this compound against the selected protein targets.
Table 2: Predicted Binding Affinities from In Silico Docking
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| Abl Kinase | -9.8 | 0.15 | MET318, ILE360, PHE382 |
| PTP1B | -8.5 | 1.20 | ARG221, PHE182, ASP181 |
| AChE | -7.9 | 3.50 | TRP84, TYR121, PHE330 |
| DHPS | -7.2 | 8.90 | ARG257, LYS221, SER222 |
| Bcl-2 | -9.2 | 0.45 | TYR101, ARG139, GLY141 |
| p38γ | -8.8 | 0.85 | LYS53, MET109, ASP168 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow of an in silico docking study can be visualized as a sequential process from initial data retrieval to final analysis.
Hypothesized Signaling Pathway Inhibition
Based on its potential interaction with protein kinases like Abl kinase, this compound could interfere with downstream signaling pathways implicated in cell proliferation and survival.
Conclusion
This technical guide outlines a comprehensive framework for conducting in silico docking studies on this compound. While the presented data is hypothetical, the described methodologies and workflows provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other related compounds. The versatility of the PABA scaffold suggests that its derivatives are promising candidates for targeting a wide range of biological molecules.[1] Further computational studies, such as molecular dynamics simulations, followed by in vitro and in vivo validation, are essential to confirm these in silico predictions and to fully elucidate the pharmacological profile of this compound.
References
Preliminary Cytotoxicity Screening of 4-[(2-phenylbenzoyl)amino]benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel compound 4-[(2-phenylbenzoyl)amino]benzoic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and data presentation formats that are crucial for its initial toxicological assessment. The guide details common cytotoxicity assays, including MTT, LDH, and apoptosis detection, and presents hypothetical data in structured tables to serve as a template for future studies. Furthermore, it includes workflow diagrams and a speculative signaling pathway to guide mechanistic investigations, all rendered using the DOT language for clarity and reproducibility. This document is intended to be a foundational resource for researchers initiating the cytotoxic evaluation of this and other novel chemical entities.
Introduction
This compound is a novel compound with a chemical scaffold that suggests potential biological activity. As with any new chemical entity being considered for therapeutic applications, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery and development pipeline.[1] Cytotoxicity screening provides essential information about a compound's potential to cause cell damage or death, helping to identify its therapeutic window and potential off-target effects.[2] This guide outlines a strategic framework for the initial in vitro cytotoxicity assessment of this compound, focusing on established and robust assay methodologies.
Experimental Protocols
A tiered approach is recommended for the preliminary cytotoxicity screening, beginning with assays that measure overall cell viability and progressing to more specific assays that elucidate the mechanism of cell death.
Cell Line Selection and Culture
The choice of cell lines is critical and should ideally include both cancerous and non-cancerous cell lines to assess for specificity. For initial screening, a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal human cell line (e.g., HEK 293) are recommended.[1][3] Cells should be cultured in their appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[4]
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[2]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the compound in a 6-well plate.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer.
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 15.5 |
| HCT-116 (Colon Cancer) | 22.8 |
| HepG2 (Liver Cancer) | 35.2 |
| HEK 293 (Normal Kidney) | > 100 |
This table presents hypothetical IC50 values to illustrate data presentation. Actual values would be derived from experimental dose-response curves.
Table 2: Hypothetical Cell Viability Data (MTT Assay)
| Concentration (µM) | % Viability (MCF-7) |
| 0 (Control) | 100 |
| 1 | 95.2 |
| 5 | 78.6 |
| 10 | 60.1 |
| 20 | 45.3 |
| 50 | 20.7 |
| 100 | 5.4 |
This table shows example data for a single cell line to demonstrate the expected dose-dependent effect on cell viability.
Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex experimental workflows and biological pathways.
Conclusion
This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed protocols for MTT, LDH, and Annexin V/PI assays, researchers can generate robust and reliable data to characterize the compound's cytotoxic potential. The provided templates for data presentation and the workflow and pathway diagrams serve as a guide for organizing and interpreting the experimental results. While the specific cytotoxic effects and underlying mechanisms of this compound remain to be elucidated through empirical investigation, this document offers a clear roadmap for initiating this critical phase of preclinical drug development.
References
The Architectural Versatility of 4-[(2-Phenylbenzoyl)amino]benzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(2-Phenylbenzoyl)amino]benzoic acid, a molecule featuring a biphenyl carboxamide core linked to a benzoic acid moiety, has emerged as a valuable building block in the landscape of medicinal chemistry. Its structural rigidity, coupled with the presence of key functional groups, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide delves into the core aspects of this compound, offering insights into its synthesis, biological significance as a modulator of Vascular Adhesion Protein-1 (VAP-1), and its role as a crucial intermediate in the synthesis of approved drugs.
Chemical Synthesis
The synthesis of this compound is typically achieved through the amidation of 4-aminobenzoic acid with 2-phenylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of the acyl chloride.
General Experimental Protocol: Amide Coupling
Materials:
-
4-aminobenzoic acid
-
2-phenylbenzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition of Acyl Chloride: Dissolve 2-phenylbenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[1] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[1][2]
-
Quenching and Work-up: Once the reaction is complete, quench it by adding water.[1][2] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1][2]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2] The crude product can then be purified by recrystallization from a suitable solvent system to yield pure this compound.
The following diagram illustrates the general workflow for this synthesis:
This building block serves as a crucial intermediate in the synthesis of Conivaptan, a non-peptide vasopressin receptor antagonist.[3]
Biological Activity: Inhibition of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO)
Derivatives based on the this compound scaffold have shown potential as inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[4][5] VAP-1 is a dual-function transmembrane protein expressed on the surface of endothelial cells that plays a significant role in inflammatory processes.[6][7][8]
Mechanism of Action
VAP-1 contributes to inflammation through two primary mechanisms:
-
Adhesion Molecule: It mediates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream to sites of inflammation.[6][7][9] This process is crucial for the inflammatory response.
-
Enzymatic Activity (SSAO): VAP-1 possesses amine oxidase activity, catalyzing the oxidative deamination of primary amines. This enzymatic reaction produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which are pro-inflammatory mediators that can lead to oxidative stress and tissue damage.[6][10][11] The enzymatic activity of VAP-1 also upregulates the expression of other adhesion molecules on endothelial cells, further amplifying the inflammatory cascade.[12][13]
Inhibitors of VAP-1/SSAO can therefore exert anti-inflammatory effects by blocking both the enzymatic activity and the adhesion function of the protein, leading to a reduction in leukocyte infiltration and tissue damage.[6][12]
The signaling pathway initiated by VAP-1 in the context of inflammation is depicted below:
Quantitative Data
| Compound Class | Target | Assay | Activity Metric | Value | Reference |
| Phenylaminocarbonyl)benzoyl)benzoic acid derivative | Steroid 5 alpha-reductase type 2 | In vitro enzyme inhibition | IC₅₀ | 0.82 µM | [14] |
| PXS-4728A | VAP-1/SSAO | In vivo neutrophil migration (LPS-induced) | Inhibition | Dose-dependent reduction | [9] |
| Glycine amide derivatives | VAP-1 | In vitro enzyme inhibition | IC₅₀ | Varies with substitution |
Experimental Protocols for Biological Evaluation
VAP-1/SSAO Activity Assay (Fluorometric)
This in vitro assay is commonly used to determine the inhibitory potential of compounds against the enzymatic activity of VAP-1/SSAO.
Materials:
-
Recombinant human VAP-1/SSAO enzyme
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
VAP-1/SSAO substrate (e.g., benzylamine)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing Amplex® Red reagent, HRP, and the VAP-1/SSAO substrate in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Plate Setup: Add the diluted test compounds to the wells of the 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant VAP-1/SSAO enzyme to all wells except the negative control.
-
Initiation of Reaction: Initiate the reaction by adding the substrate-containing reaction mixture to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The H₂O₂ produced by the VAP-1/SSAO reaction reacts with the Amplex® Red reagent in the presence of HRP to generate the fluorescent product, resorufin.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The workflow for the VAP-1/SSAO inhibition assay is outlined below:
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics. Its role as a key intermediate in the synthesis of Conivaptan highlights its importance in established drug manufacturing processes. Furthermore, the identification of its core structure in the context of VAP-1/SSAO inhibition opens exciting avenues for the discovery of new anti-inflammatory agents. The synthetic accessibility of this building block, combined with its favorable physicochemical properties, ensures its continued relevance for researchers and drug development professionals in the pursuit of innovative treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UBE Announces Phase I Clinical Trial Start for SSAO/VAP-1 Selective Inhibitor Licensed Exclusively to Novo Nordisk | UBE Corporation [ube.com]
- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Vascular adhesion protein-1 (VAP-1) in inflammatory process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular adhesion protein-1: Role in human pathology and application as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-Phenylbenzoic Acid Derivatives: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbenzoic acid and its derivatives are a critical class of organic compounds, serving as pivotal structural motifs in a wide array of functional molecules. Their applications span from pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen, to agrochemicals and advanced materials.[1][2][3] The biphenyl scaffold inherent in these molecules imparts unique conformational and electronic properties, making them attractive targets for organic synthesis.[3] This technical guide provides an in-depth review of the primary synthetic methodologies for accessing 2-phenylbenzoic acid derivatives, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing 2-phenylbenzoic acid derivatives. Several powerful catalytic and non-catalytic methods have been developed and refined over the years. The most prominent among these are the Suzuki-Miyaura coupling, the Ullmann condensation, and Friedel-Crafts acylation, alongside more modern approaches targeting C-H activation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][4][5] It is a cornerstone of modern organic synthesis for creating biaryl compounds due to its mild reaction conditions and broad functional group tolerance.[1][4][6]
Reaction Principle: The reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.[5][7]
Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(2-phenylbenzoyl)amino]benzoic acid is a molecule of interest in medicinal chemistry and materials science. Its rigid, aromatic structure, derived from the linkage of 2-phenylbenzoic acid and 4-aminobenzoic acid, provides a scaffold for the development of novel compounds with potential applications in various fields. This document provides a detailed experimental protocol for the synthesis of this compound, leveraging a two-step process involving the formation of an acyl chloride followed by a Schotten-Baumann condensation.
Physicochemical Data
A summary of the key physicochemical properties of the starting material, 4-aminobenzoic acid, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 187-189 °C | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol and aqueous alkali.[5] | |
| pKa (carboxyl group) | 4.88 (in H₂O) | [2] |
| pKa (amino group) | 2.42 (in H₂O) | [2] |
Experimental Protocols
The synthesis of this compound is achieved through a two-step procedure:
-
Step 1: Synthesis of 2-phenylbenzoyl chloride from 2-phenylbenzoic acid.
-
Step 2: Acylation of 4-aminobenzoic acid with 2-phenylbenzoyl chloride via the Schotten-Baumann reaction.
Step 1: Synthesis of 2-phenylbenzoyl chloride
This protocol describes the conversion of 2-phenylbenzoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
2-phenylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylbenzoic acid (1.0 eq.) in anhydrous toluene.
-
Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-phenylbenzoyl chloride as an oil or low-melting solid. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the N-acylation of 4-aminobenzoic acid with 2-phenylbenzoyl chloride using the Schotten-Baumann reaction conditions.
Materials:
-
4-aminobenzoic acid
-
2-phenylbenzoyl chloride (from Step 1)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or another suitable inert organic solvent
-
Hydrochloric acid (HCl, for workup)
-
Deionized water
-
Erlenmeyer flask or beaker
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Solution: In an Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of the Acyl Chloride Solution: In a separate flask, dissolve the crude 2-phenylbenzoyl chloride (1.1 eq.) in an inert organic solvent such as dichloromethane.
-
Reaction: To the cold, stirred solution of sodium 4-aminobenzoate, add the solution of 2-phenylbenzoyl chloride dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of the product should form during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up and Purification:
-
Acidify the reaction mixture to a pH of 2-3 by the slow addition of hydrochloric acid. This will precipitate the product fully.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Further wash the solid with a small amount of cold dichloromethane to remove any unreacted 2-phenylbenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
-
Data Presentation
| Parameter | Expected Outcome |
| Yield | > 80% |
| Appearance | White to off-white solid |
| Melting Point | > 250 °C (decomposes) |
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-AMINO-BENZOIC ACID | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4-[(2-phenylbenzoyl)amino]benzoic Acid in Enzyme Inhibition Assays: A Focus on Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols relevant to the study of enzyme inhibition by N-aroyl-4-aminobenzoic acid derivatives. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific enzyme inhibition data for 4-[(2-phenylbenzoyl)amino]benzoic acid . Therefore, this document focuses on the application of structurally similar compounds, particularly in the context of cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, which are common targets for molecules with this scaffold. The protocols and data presented herein are based on established methodologies for evaluating this class of compounds.
Introduction
N-aroyl-4-aminobenzoic acid derivatives are a class of compounds that have attracted interest in medicinal chemistry due to their structural resemblance to known anti-inflammatory agents. The core structure, featuring a benzoyl group linked to a 4-aminobenzoic acid moiety, is a key pharmacophore in various biologically active molecules. While specific data on the 2-phenylbenzoyl derivative is unavailable, related compounds have been investigated for their ability to modulate the activity of key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Potential Enzyme Targets and Data Presentation
Based on structure-activity relationship studies of similar N-benzoyl-4-aminobenzoic acid analogs, COX and LOX enzymes are plausible targets. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.
Table 1: Hypothetical Enzyme Inhibition Data for N-Aroyl-4-Aminobenzoic Acid Derivatives
The following table summarizes hypothetical quantitative data for structurally related compounds to illustrate how results from enzyme inhibition assays would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |
| Compound A | Human COX-1 | In vitro Fluorometric | 15.2 |
| Compound A | Human COX-2 | In vitro Fluorometric | 2.5 |
| Compound B | Human 5-LOX | In vitro Spectrophotometric | 8.9 |
| Compound B | Human 12-LOX | In vitro Spectrophotometric | > 100 |
| Compound C | Human COX-2 | Cell-based (PGE2) | 5.1 |
| Compound C | Human 5-LOX | Cell-based (LTB4) | 12.7 |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are generalized and may require optimization based on the specific enzyme source and laboratory conditions.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Amplex™ Red reagent
-
Horseradish Peroxidase (HRP)
-
Test compound (e.g., N-benzoyl-4-aminobenzoic acid derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
2. Assay Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and Amplex™ Red reagent.
-
To the wells of the microplate, add the test compound at various concentrations. Include wells for a positive control and a vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) in a kinetic mode for 10-20 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol measures the ability of a compound to inhibit the formation of leukotrienes from arachidonic acid.
1. Materials and Reagents:
-
Human recombinant 5-LOX enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Arachidonic Acid (substrate)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Zileuton)
-
UV-transparent 96-well microplate
2. Assay Procedure:
-
To the wells of the microplate, add the 5-LOX Assay Buffer.
-
Add the test compound at various concentrations. Include wells for a positive control and a vehicle control.
-
Add the 5-LOX enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products. Read the absorbance every minute for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value as described in the COX assay protocol.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and a general workflow for screening enzyme inhibitors.
Caption: Arachidonic Acid Cascade and Potential Inhibition Sites.
Caption: General Workflow for Enzyme Inhibitor Screening.
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound is currently lacking in the scientific literature, its structural features suggest potential activity against key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases. The protocols and conceptual frameworks provided in this document offer a robust starting point for researchers wishing to investigate the biological activities of this and related N-aroyl-4-aminobenzoic acid derivatives. Further experimental work is necessary to elucidate the specific enzyme targets, potency, and mechanism of action of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(2-phenylbenzoyl)amino]benzoic acid is a complex organic molecule with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, establishing a robust analytical method to determine its purity is a critical step in the drug development and quality control process. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the separation, identification, and quantification of compounds in a mixture. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The analyte, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by a gradient of acetonitrile in an acidic aqueous buffer. Detection is performed using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
-
pH meter.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (85%, analytical grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
This compound reference standard (of known purity).
-
Experimental Protocols
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40% to 80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the Standard Working Solution in six replicates. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Assay Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Standard Working Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The quantitative data for a typical analysis should be summarized as follows:
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.23 | 1854321 | 1.15 | 5600 |
| 2 | 15.25 | 1861234 | 1.14 | 5650 |
| 3 | 15.22 | 1858765 | 1.16 | 5580 |
| 4 | 15.24 | 1855432 | 1.15 | 5620 |
| 5 | 15.26 | 1863456 | 1.13 | 5680 |
| 6 | 15.23 | 1857890 | 1.15 | 5610 |
| Mean | 15.24 | 1858516 | 1.15 | 5623 |
| % RSD | 0.10% | 0.19% | - | - |
Table 2: Sample Purity Calculation
| Peak Name | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.76 | 12345 | 0.07 |
| Impurity 2 | 12.45 | 8765 | 0.05 |
| This compound | 15.24 | 18585160 | 99.85 |
| Impurity 3 | 18.92 | 5432 | 0.03 |
| Total | 18611602 | 100.00 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between HPLC method parameters, performance, and the final purity result.
Application Notes and Protocols for the NMR Spectral Analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(2-phenylbenzoyl)amino]benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document outlines the predicted spectral data based on the analysis of its constituent fragments, offers detailed protocols for sample preparation and spectral acquisition, and includes a workflow diagram for the analytical process.
Spectral Analysis
The structure of this compound comprises three key fragments: a 4-aminobenzoic acid moiety, a 2-phenylbenzoic acid moiety, and an amide linkage. The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectral data of these individual components and related substituted benzoic acids.
¹H NMR Spectral Data Summary
The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the three phenyl rings, the amide proton, and the carboxylic acid proton. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |
| Amide (-NH-) | 10.0 - 10.5 | Singlet (broad) | 1H |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 13H |
¹³C NMR Spectral Data Summary
The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as for the aromatic carbons.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |
| Amide Carbonyl (-C ONH-) | 160 - 170 |
| Aromatic Carbons | 110 - 150 |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for aromatic carboxylic acids.
-
Sample Weighing: Accurately weigh the required amount of the sample. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Use a vortex mixer to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
II. NMR Instrument Setup and Data Acquisition
These are general guidelines; specific parameters may need to be optimized for the instrument in use.
Instrument:
-
400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: As prepared in the sample preparation step.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: As prepared in the sample preparation step.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Workflow for NMR Spectral Analysis
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes and Protocols for Anti-Inflammatory Studies of 4-[(2-phenylbenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of the novel compound, 4-[(2-phenylbenzoyl)amino]benzoic acid. While direct experimental data for this specific molecule is limited in current scientific literature, its structural resemblance to known anti-inflammatory agents, such as N-phenylbenzamide and other benzanilide derivatives, suggests a promising profile for therapeutic development.
The core structure, featuring a benzoyl group linked to a benzoic acid through an amide bond, is a common motif in compounds exhibiting anti-inflammatory properties. It is hypothesized that this compound may exert its effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.
These application notes offer a comprehensive framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. The provided protocols are based on established methodologies for assessing anti-inflammatory drug candidates.
Postulated Mechanism of Action
Based on the structure-activity relationships of analogous compounds, this compound is postulated to inhibit inflammatory responses primarily through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs). Specifically, it may selectively target the inducible COX-2 isozyme, which is upregulated at sites of inflammation. Additionally, it may modulate the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.
Caption: Postulated anti-inflammatory mechanism of action.
Data Presentation
The following tables summarize the anti-inflammatory activities of structurally related compounds. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Structurally Related Compounds
| Compound Class | Assay | Target/Cell Line | IC50 Value | Reference |
| N-(4-(thiazol-2-ylamino)phenyl)benzamide | COX-2 Inhibition | Purified Enzyme | 0.059 - 3.89 µM | |
| N-(4-(thiazol-2-ylamino)phenyl)benzamide | 5-LOX Inhibition | Purified Enzyme | 0.24 - 0.81 µM | |
| Benzoxazolone Derivatives | IL-6 Inhibition | LPS-stimulated THP-1 cells | 5.09 - 10.14 µM | |
| Benzimidazole Derivatives | COX-2 Inhibition | Not Specified | 8.00 µM | |
| Benzoylmesaconine | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Not specified, significant reduction | |
| Benzoylmesaconine | PGE2 Production | LPS-stimulated RAW264.7 cells | Not specified, significant reduction |
Table 2: In Vivo Anti-Inflammatory Activity of Structurally Related Compounds
| Compound Class | Animal Model | Administration Route | Dose | % Inhibition of Edema | Reference |
| N-(4-(thiazol-2-ylamino)phenyl)benzamide | Carrageenan-induced rat paw edema | Intraperitoneal | Not specified | Significant reduction (p < 0.001) | |
| N-phenylcarbamothioylbenzamides | Carrageenan-induced mouse paw edema | Intraperitoneal | Not specified | 26.81% - 61.45% | |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced rat paw edema | Intraperitoneal | 25 and 125 mg/kg | 48.9% - 63.1% |
Experimental Workflow
A tiered approach is recommended for the comprehensive evaluation of this compound's anti-inflammatory properties.
Caption: Recommended experimental workflow.
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is followed by the reduction of PGG2 to PGH2, which is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal. Inhibition of COX activity leads to a decrease in fluorescence.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Add the COX-1 or COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/590 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is rapidly oxidized to nitrite in the culture medium. The nitrite concentration is measured using the Griess reagent, which forms a colored azo dye. A decrease in nitrite concentration indicates inhibition of NO production.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Positive control (e.g., L-NAME)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Microplate reader (540 nm)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and freshly prepared Griess reagent (1:1 mixture of Solution A and Solution B) in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is measured by its ability to reduce the carrageenan-induced paw edema.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test compound
-
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA) and its derivatives are a versatile class of compounds with significant roles in various fields. PABA itself is a key intermediate in the folate synthesis pathway of microorganisms and plants.[1][2] Its derivatives, such as benzocaine and procaine, are widely used as local anesthetics.[3][4] The structural backbone of PABA allows for diverse chemical modifications, leading to a broad spectrum of derivatives with potential antimicrobial, antifungal, and cytotoxic properties.[2][5]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific analysis of these compounds.[4][6] Its high selectivity and sensitivity are crucial for quantifying PABA derivatives in complex biological matrices for pharmacokinetic studies, monitoring drug metabolism, and ensuring food safety.[4][7][8] These application notes provide detailed protocols and quantitative data for the analysis of 4-aminobenzoic acid and its derivatives using established LC-MS/MS methods.
General Principles of Analysis
The analysis of 4-aminobenzoic acid derivatives by mass spectrometry typically involves electrospray ionization (ESI), which is well-suited for these polar molecules. Both positive and negative ion modes can be utilized, depending on the specific derivative and the desired sensitivity.
-
Positive Ion Mode ([M+H]⁺): The amino group on the PABA moiety is readily protonated. This mode is commonly used for the analysis of PABA and its ester derivatives like procaine.[6][9] Fragmentation in MS/MS often involves the loss of neutral molecules from the ester group or cleavage of the core structure.[3]
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be deprotonated, making negative ion mode a viable option, particularly for PABA itself and its acidic metabolites.[3][10] Fragmentation can involve characteristic losses of small molecules like CO₂.
Enhanced selectivity and quantitative accuracy are achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves isolating a specific precursor ion (the molecular ion of the analyte) and monitoring for the production of a specific, characteristic product ion after collision-induced dissociation (CID).
Application 1: Quantification of PABA and its Metabolites in Human Urine
This protocol is adapted from a validated method for the simultaneous detection and quantification of p-aminobenzoic acid (PABA) and its phase 2 glycine conjugation metabolites in human urine.[7] This type of analysis is valuable for studying biotransformation pathways.[7]
Experimental Protocol
1. Sample Preparation:
-
Due to the simplicity of the urine matrix for these analytes, sample preparation is minimal.
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for direct injection.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., XTerra MS C18) is suitable for separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) over several minutes to elute PABA and its more polar metabolites.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor ion → product ion transitions must be optimized for each analyte. Based on literature, typical transitions are:
-
Instrument Parameters: Optimize collision energy (CE), declustering potential (DP), and other source parameters for each compound to maximize signal intensity.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods analyzing PABA and its derivatives.
| Parameter | 4-Aminobenzoic Acid (PABA) | Procaine | Reference |
| Linearity Range | 100 - 5000 nM | 10 - 5000 nM | [6] |
| Intra-day Precision (RSD) | < 5% | < 5% | [6] |
| Inter-day Precision (RSD) | < 5% | < 5% | [6] |
| Recovery | 99.6% - 102.5% | Not Specified | [8] |
| Limit of Detection (LOD) | 0.5 - 4.4 ng/g (in fish matrix) | Not Specified | [4] |
Workflow Diagram
Application 2: Analysis of Anesthetic Drugs in Food Products
Caine-based anesthetics, which are derivatives of PABA, are sometimes used in aquaculture.[4] Monitoring for their residues in fish and other aquatic products is essential for food safety. This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction followed by LC-MS/MS analysis.[4]
Experimental Protocol
1. Sample Preparation (Modified QuEChERS):
-
Homogenization: Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of extraction solvent (e.g., 0.05% formic acid in 80% acetonitrile). Add an internal standard. Vortex vigorously for 1 minute.[4]
-
Salting Out: Add 4 g of NaCl for liquid-liquid partitioning.[4] Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 8000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a new tube containing 50 mg of C18 sorbent to remove lipids and other interferences.[4] Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 8000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase. Filter through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Parameters:
-
LC: A high-performance C18 column is used with a water/acetonitrile or water/methanol gradient system, typically containing 0.1% formic acid to promote protonation.
-
MS/MS: ESI in positive ion mode with MRM is used for quantification. The specific transitions for each anesthetic and its metabolites must be determined empirically.
Fragmentation Pathway Diagram
The fragmentation of PABA derivatives is predictable. For ester-containing derivatives like procaine, a key fragmentation is the cleavage of the ester linkage, leading to a fragment corresponding to the PABA core (m/z 120).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Aminobenzoic Acid Derivatives as Chemical Probes for Cholinesterase Inhibition
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[3] Inhibition of these enzymes is a critical therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Chemical probes that selectively inhibit cholinesterases are invaluable tools for dissecting the role of cholinergic signaling in health and disease and for the discovery of new therapeutic agents.
This document provides a summary of the inhibitory activity of selected PABA derivatives, detailed protocols for their synthesis and biological evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of PABA derivatives against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for the representative chemical probe and other related aminobenzoic acid derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 ± 0.16 | [1] |
| 2-[(4-chlorobenzyl)amino]benzoic acid | BChE | 2.67 ± 0.05 | [1] |
| N-(4-bromophenyl)-2-aminobenzoic acid | AChE | 1.66 ± 0.03 | [3] |
| 4,4'-bis(quinolin-8-yldiazenyl)-1,1'-biphenyl | AChE | 5.77 | [4] |
Signaling Pathway
Experimental Protocols
Protocol 1: General Synthesis of 4-((diarylmethylene)amino)benzoic Acid Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from 4-aminobenzoic acid and a diaryl ketone.
Materials:
-
4-aminobenzoic acid
-
Diaryl ketone (e.g., 4,4'-dihydroxybenzophenone)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
Methodology:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a minimal amount of absolute ethanol.
-
Add 1 equivalent of the diaryl ketone to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. The purity and identity of the compound should be confirmed by techniques such as NMR, mass spectrometry, and melting point analysis.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the spectrophotometric method developed by Ellman et al. to determine the in vitro inhibitory activity of the chemical probe against AChE or BChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (PABA derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound in the buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of Tris-HCl buffer
-
20 µL of the test compound solution at various concentrations (or buffer for the control, and a known inhibitor like eserine for the positive control).
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Application Notes
-
Utility as a Research Tool: PABA derivatives that inhibit cholinesterases can be used as chemical probes to investigate the role of cholinergic signaling in various physiological and pathological processes. By selectively inhibiting AChE or BChE in cell cultures or tissue preparations, researchers can study the downstream effects of increased acetylcholine levels.
-
Drug Discovery Lead: The PABA scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Compounds showing high potency and selectivity in initial screens can serve as starting points for the development of new drugs for neurodegenerative diseases.
-
Considerations for Experimental Design:
-
Solubility: PABA derivatives can have limited aqueous solubility. It is crucial to ensure the compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration must be kept low and consistent across all experiments.
-
Selectivity: It is important to assess the selectivity of the probe by testing its activity against both AChE and BChE. A probe with high selectivity for one isozyme over the other is particularly valuable for research.
-
Mechanism of Inhibition: Further studies, such as kinetic analyses (e.g., Lineweaver-Burk plots), can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This provides deeper insight into how the probe interacts with the enzyme.
-
Cellular Assays: Following in vitro characterization, the activity of the probe should be confirmed in a cell-based assay to assess its ability to cross cell membranes and inhibit the target enzyme in a more physiologically relevant context.
-
References
- 1. Frontiers | The Cholinergic and Adrenergic Autocrine Signaling Pathway Mediates Immunomodulation in Oyster Crassostrea gigas [frontiersin.org]
- 2. acnp.org [acnp.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation inhibition studies of substituted 4,4'-diimine/4,4'-diazobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Identification of Functional Groups in 4-[(2-phenylbenzoyl)amino]benzoic acid using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[(2-phenylbenzoyl)amino]benzoic acid is a complex organic molecule featuring multiple functional groups, including a carboxylic acid, a secondary amide, and aromatic rings. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular fingerprint. This application note provides a detailed protocol for the preparation and analysis of this compound using FTIR spectroscopy to identify its key functional groups.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (typically in reciprocal centimeters, cm⁻¹). The absorbed energy excites molecular vibrations, such as stretching and bending. Each type of bond (e.g., C=O, O-H, N-H) has a characteristic range of absorption frequencies. By analyzing the absorption peaks in the infrared spectrum, it is possible to identify the functional groups present in the molecule. For this compound, we expect to identify vibrations corresponding to the carboxylic acid O-H and C=O groups, the amide N-H and C=O groups, and C-H and C=C bonds within the aromatic rings.
Experimental Protocol
This protocol outlines the procedure for acquiring an FTIR spectrum of this compound using the KBr (potassium bromide) pellet technique.
2.1 Materials and Equipment
-
This compound (solid powder)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Spatula
-
Sample holder
2.2 Sample Preparation (KBr Pellet Method)
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven to remove any absorbed water, which has a strong IR absorption that can interfere with the spectrum.
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into a clean agate mortar.
-
Mixing: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-forming die.
-
Pressing: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Mounting: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
2.3 Instrument Setup and Data Acquisition
-
Background Spectrum: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and CO₂). The instrument software will automatically subtract this from the sample spectrum.
-
Instrument Parameters: Set the following parameters for data acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer's sample compartment.
-
Acquisition: Acquire the FTIR spectrum of the sample.
2.4 Data Processing and Interpretation
-
Baseline Correction: Apply a baseline correction to the spectrum if necessary to ensure all peaks originate from a flat baseline.
-
Peak Picking: Use the spectrometer software to identify the wavenumbers of the major absorption peaks.
-
Interpretation: Compare the observed peak positions with the expected characteristic absorption frequencies for the functional groups of this compound as detailed in Table 1.
Expected Data and Interpretation
The FTIR spectrum of this compound is expected to show a combination of characteristic peaks corresponding to its carboxylic acid, secondary amide, and aromatic functionalities.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3370 - 3170 | Medium, Sharp | N-H Stretch | Secondary Amide[1] |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Rings |
| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated)[2][3] |
| 1680 - 1630 | Strong, Sharp | C=O Stretch (Amide I band) | Secondary Amide[1] |
| 1625 - 1465 | Medium to Weak | C=C Stretch | Aromatic Rings |
| 1570 - 1515 | Medium, Sharp | N-H Bend (Amide II band) | Secondary Amide[1] |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid[2][4] |
| 960 - 900 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid[2][4] |
| 770 - 690 | Strong | C-H Bend (out-of-plane) | Aromatic Rings (substitution pattern) |
Key Interpretive Points:
-
The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[2][3][4][5]
-
A sharp, distinct peak around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide.[1]
-
Two strong carbonyl (C=O) peaks are expected: one for the carboxylic acid (around 1700 cm⁻¹) and one for the amide (Amide I, around 1650 cm⁻¹).[1][2] Conjugation with the aromatic rings typically lowers the C=O stretching frequency.[2][3]
-
The Amide II band (N-H bend) is another key indicator for a secondary amide and typically appears around 1550 cm⁻¹.[1]
-
The region from 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule's overall structure.[4][6]
Experimental Workflow Visualization
The logical flow of the FTIR analysis protocol is illustrated below.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the identification of functional groups in this compound using FTIR spectroscopy. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can effectively confirm the presence of the key carboxylic acid, secondary amide, and aromatic functionalities within the molecule. The characteristic absorption bands, particularly the broad O-H stretch, the sharp N-H stretch, and the distinct dual C=O absorptions, serve as reliable diagnostic markers for structural elucidation.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common causes?
Low yield is a frequent issue and can stem from several factors. The most common culprits are:
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. Key factors include reaction time, temperature, and inefficient mixing of the biphasic system.[1]
-
Reactant Degradation: The acyl chloride (2-phenylbenzoyl chloride) is susceptible to hydrolysis. Any moisture in the reactants or solvent will consume the acyl chloride, reducing the amount available to react with the amine.
-
Side Reactions: The primary side reaction is the salt formation between the acidic product (hydrochloric acid) and the unreacted amine (4-aminobenzoic acid). This deactivates the amine, preventing it from participating in the desired reaction. The use of a base is critical to neutralize this acid as it forms.[2]
-
Poor Solubility of Reactants: If the 4-aminobenzoic acid or its salt is not sufficiently soluble in the aqueous phase, or the acyl chloride in the organic phase, the reaction rate will be significantly hindered.
-
Product Loss During Workup and Purification: The product may be lost during the extraction and washing steps of the workup. Additionally, improper recrystallization (e.g., using a solvent in which the product is too soluble) can lead to significant loss of material.
Q2: What is the best synthetic approach for this molecule, and what are the key reaction conditions?
The most common and robust method for synthesizing amides from an amine and an acyl chloride is the Schotten-Baumann reaction .[1][3] This reaction is typically performed under biphasic conditions, using an organic solvent to dissolve the acyl chloride and an aqueous base solution to dissolve the amine and neutralize the HCl byproduct.[1][4]
Reaction Scheme:
Caption: Synthesis of the target molecule.
Key Parameters for Optimal Yield:
| Parameter | Recommended Condition | Rationale |
| Base | 10% Aqueous Sodium Hydroxide (NaOH) | Neutralizes the HCl generated, driving the reaction equilibrium towards the product.[1][2] |
| Solvent System | Dichloromethane (CH2Cl2) / Water | A two-phase system where reactants and product stay in the organic phase, while the base neutralizes acid in the aqueous phase.[3][4] |
| Temperature | 0-5 °C during addition, then room temp | Controls the initial exothermic reaction and minimizes side reactions. Allowing it to warm up ensures the reaction goes to completion.[1] |
| Stirring | Vigorous Stirring | Essential for maximizing the interfacial area between the two phases, which is crucial for the reaction to occur. |
| Addition of Acyl Chloride | Slow, dropwise addition | Prevents a rapid temperature increase and minimizes potential side reactions.[1] |
Q3: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
If you are observing incomplete conversion (e.g., via Thin-Layer Chromatography), consider the following:
-
Extend the Reaction Time: Some reactions require more time to reach completion. Continue stirring at room temperature for an additional 2-4 hours and monitor the progress.[1]
-
Check the Base Equivalents: Ensure you have used a sufficient excess of aqueous base (typically 2-3 equivalents). The acylation reaction produces one equivalent of acid, which will form a salt with the unreacted amine if not neutralized, thus reducing the yield.[2]
-
Improve Mixing: Increase the stirring speed. In a biphasic system, the reaction rate is highly dependent on the efficiency of mixing between the organic and aqueous layers.
-
Re-evaluate Reactant Purity: Ensure your 4-aminobenzoic acid is pure and that the 2-phenylbenzoyl chloride has not hydrolyzed due to improper storage.
Q4: I am having difficulty purifying the final product. What is an effective purification strategy?
Purification typically involves a workup procedure followed by recrystallization.
-
Workup: After the reaction is complete, the organic layer should be separated and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acyl chloride and the carboxylic acid form of the starting material, and finally with brine.[1]
-
Recrystallization: Ethanol is often a suitable solvent for recrystallizing amide products.[1] The goal is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. If the product is too soluble in ethanol, consider a mixed solvent system (e.g., ethanol/water).
Experimental Protocol: Schotten-Baumann Synthesis
This protocol details the synthesis of this compound.
Materials:
-
4-Aminobenzoic acid
-
2-Phenylbenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (flasks, separatory funnel, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
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Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin vigorous stirring.
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Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 1.0 equivalent of 2-phenylbenzoyl chloride in dichloromethane.
-
Addition of Acyl Chloride: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the stirred, cold amine solution over 30 minutes. Maintain the reaction temperature between 0 and 5 °C.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup:
-
Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.
Visual Guides
Experimental Workflow Diagram:
Caption: General experimental workflow.
Troubleshooting Decision Tree for Low Yield:
Caption: Troubleshooting low reaction yield.
References
optimization of reaction conditions for Friedel-Crafts acylation in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of compounds via Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation is resulting in a low yield or failing completely. What are the common causes?
A1: Low or non-existent yields in Friedel-Crafts acylation can often be attributed to several key factors. These primarily relate to the nature of your aromatic substrate, the integrity of your catalyst, and the reaction conditions.
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Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding effectively.
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Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout your experimental setup.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary for the reaction to go to completion.
-
Substrate Incompatibility: Aromatic compounds that contain basic functional groups, such as amines (-NH₂) or alcohols (-OH), can react with the Lewis acid catalyst, leading to its deactivation.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction's success. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions and decomposition.[1]
-
Poor Quality of Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is crucial for a successful reaction. Impurities can lead to unwanted side reactions and byproducts.
Issue 2: Formation of Multiple Products
Q2: I am observing the formation of multiple products in my reaction. How can I control this?
A2: The formation of multiple products is a common challenge in Friedel-Crafts reactions and can usually be addressed by carefully controlling the reaction conditions and understanding the directing effects of substituents on your aromatic ring.
-
Polysubstitution: While the acyl group introduced onto the aromatic ring is deactivating, making subsequent acylations less favorable, highly activated aromatic rings may still undergo polysubstitution. To minimize this, you can use a large excess of the aromatic substrate.
-
Regioselectivity: For substituted aromatic substrates, the position of acylation is directed by the existing functional groups. Electron-donating groups typically direct ortho- and para- acylation, while electron-withdrawing groups direct meta- acylation. The choice of solvent can also significantly influence the regioselectivity, especially in cases like the acylation of naphthalene. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), while polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[2]
Issue 3: Substrate-Specific Challenges
Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?
A3: Aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or other basic functional groups are generally not suitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic attack.
Q4: I am trying to perform a Friedel-Crafts acylation on a phenol. What precautions should I take?
A4: Phenols can be challenging substrates for Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to multiple acylations. Additionally, the Lewis acid can coordinate with the hydroxyl group. A common strategy to overcome these issues is to protect the hydroxyl group as an ester before carrying out the acylation. The ester group can then be cleaved to regenerate the phenol after the acylation is complete.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A1: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃). This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.
Q2: Can I use any solvent for my Friedel-Crafts acylation?
A2: The choice of solvent can significantly impact the outcome of a Friedel-Crafts acylation, affecting both the product distribution and the overall yield. It is crucial to select a solvent that is inert under the reaction conditions. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). It is important to avoid solvents that can react with the Lewis acid catalyst or the acylating agent. For instance, polar solvents may form complexes with the catalyst, thereby reducing its activity. In some instances, using the aromatic reactant in excess can serve as the solvent.
Q3: My reaction mixture has turned into a thick, unmanageable slurry. What can I do?
A3: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst. To address this, ensure you are using a sufficient volume of an appropriate solvent.
Data Presentation
Table 1: Effect of Catalyst on the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | CoCl₂·6H₂O | 24 | 43 |
| 2 | FeCl₃·6H₂O | 24 | 62 |
| 3 | FeCl₃ (anhydrous) | 24 | 60 |
| 4 | FeCl₃·6H₂O | 2 | 94 |
Reaction Conditions: 1 mmol anisole, 1.3-2 equiv Ac₂O, 10 mol % catalyst, T = 60 °C, 0.5 g TAAIL 6 (tunable aryl alkyl ionic liquid). Data sourced from a study on iron(III) chloride hexahydrate-catalyzed Friedel–Crafts acylation.[3]
Table 2: Optimization of Catalyst Loading and Temperature for the Acylation of Anisole
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 40 | 2 | 75 |
| 2 | 5 | 40 | 2 | 65 |
| 3 | 2 | 40 | 2 | 50 |
Reaction Conditions: 1 mmol anisole, 2 equiv Ac₂O, FeCl₃·6H₂O catalyst, 0.5 g TAAIL 6. Data sourced from a study on iron(III) chloride hexahydrate-catalyzed Friedel–Crafts acylation.[3]
Table 3: Solvent Effect on the Regioselectivity of Naphthalene Acetylation
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) |
| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene (kinetic product) |
| Dichloromethane (CH₂Cl₂) | Favors 1-acetylnaphthalene (kinetic product) |
| Nitrobenzene | Favors 2-acetylnaphthalene (thermodynamic product) |
In non-polar solvents like carbon disulfide and dichloromethane, the 1-acetylnaphthalene-AlCl₃ complex tends to precipitate, preventing equilibration to the more stable 2-isomer. In a polar solvent like nitrobenzene, the complex remains dissolved, allowing for the reversible reaction to favor the thermodynamically more stable product.[2]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride
Materials:
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Benzene (anhydrous)
-
Acetyl chloride (anhydrous)
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
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Add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
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Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, acetophenone.
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The product can be further purified by distillation.
Protocol 2: Friedel-Crafts Acylation of Anisole with Propionyl Chloride [4]
Materials:
-
Anisole
-
Propionyl chloride
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Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
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5% aqueous NaOH solution
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Anhydrous Magnesium Sulfate
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).
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Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.
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Stir the mixture for an additional 10 minutes after the addition is complete.
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Quench the reaction by carefully adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL).
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Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.
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Filter the solution by gravity filtration and remove the solvent by evaporation to yield the crude product.
Protocol 3: Friedel-Crafts Acylation of Toluene with Acetic Anhydride
Materials:
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Toluene (anhydrous)
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Acetic anhydride (anhydrous)
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Ice
-
Concentrated Hydrochloric Acid
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension.
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Add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
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Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, a mixture of methylacetophenone isomers.
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The product can be further purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
References
Technical Support Center: Enhancing In Vitro Solubility of 4-[(2-phenylbenzoyl)amino]benzoic acid
Welcome to the technical support center for improving the aqueous solubility of 4-[(2-phenylbenzoyl)amino]benzoic acid for in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that may contribute to its poor solubility?
Q2: What is the first step I should take to improve the solubility of my compound for an in vitro assay?
The initial and often most effective approach for a compound containing a carboxylic acid is to adjust the pH of the solution. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q3: Are there other simple methods to try if pH adjustment is not sufficient or compatible with my assay?
Yes, using a co-solvent is a straightforward and widely used technique. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds. Common choices for in vitro assays include DMSO, ethanol, and polyethylene glycol (PEG).
Q4: When should I consider more advanced solubility enhancement techniques?
If pH adjustment and co-solvents do not provide the desired concentration, or if they interfere with your assay, you may need to explore more complex methods. These can include the use of surfactants to form micelles, complexation with cyclodextrins, or creating solid dispersions.
Troubleshooting Guide
Issue: Compound precipitates when added to aqueous buffer.
This is a common indication of poor aqueous solubility. The following troubleshooting workflow can help you address this issue.
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the steps to determine the optimal pH for solubilizing this compound.
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Prepare a series of buffers: Prepare a range of buffers with pH values from 6.0 to 8.0 (e.g., phosphate or TRIS buffers).
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Prepare a stock solution: If possible, prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.
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Serial Dilution: Add a small aliquot of the stock solution to each buffer to a final desired concentration.
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Equilibration: Vortex the solutions and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).
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Observation: Visually inspect for any precipitation.
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Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines how to use a co-solvent to improve solubility.
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Select a co-solvent: Choose a co-solvent that is compatible with your in vitro assay (e.g., DMSO, ethanol).
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Prepare a high-concentration stock: Dissolve the compound in 100% of the chosen co-solvent to create a concentrated stock solution.
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Determine the maximum co-solvent concentration: Identify the maximum percentage of the co-solvent that your assay can tolerate without significant effects on the biological system.
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Titration: Prepare a series of dilutions of your stock solution into your aqueous buffer, ensuring the final co-solvent concentration does not exceed the predetermined maximum.
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Observation and Equilibration: Vortex and equilibrate the solutions as described in the pH adjustment protocol.
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Analysis: Visually and/or analytically determine the solubility at each co-solvent concentration.
Data Presentation
The following tables provide a template for organizing your experimental data to compare the effectiveness of different solubilization methods.
Table 1: Effect of pH on the Solubility of this compound
| Buffer pH | Visual Observation (Precipitate) | Solubility (µg/mL) - Example Data |
| 6.0 | Heavy | 5 |
| 6.5 | Moderate | 20 |
| 7.0 | Light | 50 |
| 7.4 | Very Light | 100 |
| 8.0 | None | >200 |
Table 2: Effect of Co-solvent (DMSO) on the Solubility of this compound at pH 7.4
| DMSO Concentration (%) | Visual Observation (Precipitate) | Solubility (µg/mL) - Example Data |
| 0.1 | Heavy | 15 |
| 0.5 | Moderate | 75 |
| 1.0 | Light | 150 |
| 2.0 | None | >250 |
Advanced Solubility Enhancement Strategies
For particularly challenging cases, more advanced techniques may be necessary. The selection of an appropriate method depends on the compound's properties and the requirements of the in vitro assay.
Caption: Decision tree for selecting an advanced solubility enhancement technique.
Disclaimer: The information provided in this technical support center is intended as a general guide. Experimental conditions should be optimized for your specific compound and in vitro assay.
Technical Support Center: Purification of 4-[(2-phenylbenzoyl)amino]benzoic acid and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-[(2-phenylbenzoyl)amino]benzoic acid and its analogs.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and related diarylamide compounds.
Recrystallization Issues
Recrystallization is a primary technique for purifying solid organic compounds. Success depends heavily on the appropriate choice of solvent and proper technique.
Problem: The compound does not dissolve in the hot solvent.
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Possible Cause: The selected solvent is not suitable for your compound at elevated temperatures.
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Solution:
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Increase Solvent Volume: Add small portions of hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will hinder crystallization upon cooling.
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Switch Solvents: If a large volume of solvent is required, it is best to select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1]
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Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
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Problem: No crystals form upon cooling.
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Possible Causes: The solution is not supersaturated, or nucleation has not been initiated.
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Solutions:
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Induce Crystallization: Scratch the inner wall of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[2]
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Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[2]
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Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
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Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the temperature and reduce the solubility of your compound.
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Problem: The product "oils out" instead of crystallizing.
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Possible Causes: The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Impurities can also suppress the melting point.
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Solutions:
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Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
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Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.
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Redissolve and Re-cool: Reheat the solution until the oil dissolves completely, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly.
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Problem: The recovered product is colored.
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Possible Cause: Colored impurities are present in the crude material.
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Solution:
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Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
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Column Chromatography Issues
Column chromatography is a powerful technique for separating compounds with different polarities.
Problem: Poor separation of the desired compound from impurities.
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Possible Causes: The eluent system is not optimized, the column is overloaded, or it was packed improperly.
-
Solutions:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for N-substituted benzamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[4]
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Reduce Sample Load: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).[4] For difficult separations, this ratio may need to be increased.
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Proper Column Packing: Ensure the column is packed uniformly with a slurry of the stationary phase in the eluent to avoid channels that lead to poor separation.[4]
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Problem: The compound streaks or "tails" on the column.
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Possible Causes: The compound has low solubility in the mobile phase, or it is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).
-
Solutions:
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Improve Solubility: Choose a mobile phase in which your compound is more soluble.
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Deactivate Silica Gel: For acidic or basic compounds, consider deactivating the silica gel by adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds).[4]
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Change Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina.[2]
-
Problem: The compound does not elute from the column.
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Possible Cause: The mobile phase is not polar enough to move the compound down the column.
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Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 4-aminobenzoic acid and 2-phenylbenzoyl chloride (or the corresponding carboxylic acid if hydrolysis occurs), as well as byproducts from side reactions. Depending on the reaction conditions, self-condensation products or products of incomplete reaction may also be present.
Q2: Which purification technique should I try first?
A2: For solid compounds like this compound and its analogs, recrystallization is often the most straightforward and efficient first purification step.[2] It is particularly effective at removing small amounts of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1] It is often a matter of empirical testing with small amounts of your crude product and various solvents. Common solvents to screen for benzanilide derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.[2][3]
Q4: How can I monitor the purity of my compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude material, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity of your compound.[5][6]
Q5: My compound is an acid. How does this affect column chromatography on silica gel?
A5: The carboxylic acid group of this compound can lead to strong interactions with the slightly acidic silica gel, which can cause significant streaking. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will help to protonate the carboxylic acid and reduce its interaction with the silica gel, resulting in better peak shape.
Data Presentation
The following table summarizes typical recovery and purity data for the purification of diarylamide compounds. Please note that these are general ranges, and actual results will vary depending on the specific analog and the nature of the impurities.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Notes |
| Recrystallization | 60-90% | >95% | Highly dependent on the choice of solvent and the solubility profile of the compound and impurities. |
| Column Chromatography | 50-85% | >98% | Recovery can be lower due to the larger number of fractions and potential for some material to remain on the column. Purity is often higher than with a single recrystallization. |
| Preparative HPLC | 40-70% | >99% | Offers the highest purity but is often associated with lower recovery and is more resource-intensive. |
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound and its analogs.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add your crude compound and a stir bar. Add the minimum amount of the chosen hot recrystallization solvent required to completely dissolve the compound.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
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TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for diarylamides is a mixture of hexane and ethyl acetate. Adjust the ratio of the solvents until the desired compound has an Rf of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: A flowchart for troubleshooting common issues during recrystallization.
Caption: A generalized experimental workflow for purification by column chromatography.
References
addressing stability issues of 4-[(2-phenylbenzoyl)amino]benzoic acid in solution
Technical Support Center: 4-Aminobenzoic Acid (PABA) Solution Stability
This guide provides comprehensive troubleshooting advice and frequently asked questions regarding the stability of 4-aminobenzoic acid (PABA) in solution. Due to the limited availability of specific stability data for 4-[(2-phenylbenzoyl)amino]benzoic acid, this document focuses on the well-studied and structurally related compound, PABA. The functional groups present in PABA are key to its stability profile, and insights from this guide may be applicable to more complex derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my PABA solution changing color (e.g., turning yellow or brown)?
A1: Discoloration of PABA solutions is a common indicator of degradation.[1][2] This is primarily due to oxidation and photodegradation, which can occur upon exposure to air and light.[1][2] The formation of colored by-products is a result of these chemical reactions.[3]
Q2: What are the primary factors that cause PABA to degrade in solution?
A2: The main factors contributing to the degradation of PABA in solution are:
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Exposure to Light (UV Radiation): PABA is sensitive to light and can undergo photodegradation.[1][2][4]
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Presence of Oxygen: In aerated solutions, PABA can oxidize, especially when exposed to light.[3]
-
pH: The pH of the solution can influence the rate and pathway of degradation.[3][5]
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Presence of Other Reactants: PABA can react with other components in a solution, such as D-glucose in cell culture media, leading to a loss of PABA.[6]
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Oxidizing Agents: Strong oxidizing agents and certain metal salts, like ferric salts, are incompatible with PABA and can cause it to degrade.[2]
Q3: How does pH affect the stability and solubility of PABA solutions?
A3: The pH of a solution has a significant impact on both the solubility and stability of PABA.[5] PABA's solubility is pH-dependent; at acidic pH, it exists mainly in its non-ionized form, while at higher pH levels, it becomes ionized, which can affect its solubility.[5] Furthermore, the quantum yields of photoproduct formation are highly pH-dependent, with degradation rates increasing at more alkaline pH values (pH 7.5 to 11.0).[3][7]
Q4: What are the potential degradation products of PABA in an aqueous solution?
A4: When PABA degrades, particularly through photodegradation in the presence of oxygen, several by-products can be formed.[3] Commonly identified degradation products include 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[3][7] In deoxygenated solutions, irradiation can lead to products like 4-(4'-aminophenyl)aminobenzoic acid.[3][7] Advanced oxidation processes can degrade PABA completely to carbon dioxide and water.[8]
Q5: How should I prepare and store PABA solutions to maximize their stability?
A5: To ensure the stability of your PABA solutions, follow these guidelines:
-
Protect from Light: Store solutions in amber or light-blocking containers.[1][2]
-
Limit Oxygen Exposure: For long-term storage, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Store solutions at recommended cool temperatures, such as 2-8°C, to slow down potential degradation reactions.
-
Use High-Purity Solvents: Use purified water or high-grade solvents to avoid contaminants that could catalyze degradation.
-
Prepare Fresh: Whenever possible, prepare PABA solutions fresh for your experiments. It is not recommended to store aqueous solutions for more than one day.
Q6: I'm using PABA in a cell culture medium and observing low recovery. What could be the cause?
A6: Low recovery of PABA in cell culture media can be due to a reaction with other media components.[6] A known issue is the reaction between PABA and D-glucose, which can form 4-carboxyphenyl-D-glucosamine.[6] This reaction can occur during storage, even at 4°C over extended periods, or more rapidly at higher temperatures.[6] It is recommended to avoid having D-glucose and PABA in the same concentrated stock solution.[6]
Troubleshooting Guide
Problem: My clear PABA solution has turned yellow/brown after a short period.
| Possible Cause | Suggested Solution |
| Photodegradation | Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2] |
| Oxidation | The solution has been exposed to air.[3] Prepare fresh solution using de-gassed solvent and consider purging the headspace of the container with an inert gas like nitrogen before sealing. |
| Contaminated Solvent | Impurities in the solvent may be catalyzing a degradation reaction. Use high-purity, HPLC-grade solvents for preparation. |
Problem: I am observing unexpected peaks during the HPLC analysis of my PABA sample.
| Possible Cause | Suggested Solution |
| Sample Degradation | The unexpected peaks are likely degradation products.[3] Refer to the literature to identify potential by-products based on their expected retention times and UV spectra. Common photoproducts include hydroxylated and dimeric forms of PABA.[3][7] |
| Reaction with Matrix Components | PABA may have reacted with other components in your sample matrix.[6] Analyze a blank matrix to rule out interfering peaks. If a reaction is suspected, consider a different sample preparation method. |
| Contaminated Mobile Phase or System | Impurities from the mobile phase or a contaminated HPLC system can introduce extraneous peaks. Run a blank gradient to check for system peaks. |
Problem: PABA is precipitating out of my aqueous solution.
| Possible Cause | Suggested Solution |
| pH-Dependent Solubility | The pH of your solution may not be optimal for PABA solubility.[5] PABA is more soluble in alkaline solutions.[1] Check the pH and adjust if necessary, keeping in mind that higher pH can also increase the rate of photodegradation.[3] |
| Solution is Supersaturated | The concentration of PABA is above its solubility limit at the storage temperature. Refer to solubility data (see Table 1) and either dilute the solution or gently warm it to redissolve the precipitate before use (ensure temperature does not cause degradation). |
| Salting Out | High concentrations of salts in your buffer may be reducing the solubility of PABA. Try preparing the solution in a lower ionic strength buffer or in pure water. |
Quantitative Data
Table 1: Solubility of 4-Aminobenzoic Acid (PABA)
| Solvent | Solubility | Temperature |
| Water | 5.39 g/L | 25 °C |
| Water | 6.1 g/L | 30 °C |
| Boiling Water | 1 g / 90 mL | 100 °C |
| Alcohol | 1 g / 8 mL | Room Temp. |
| Ether | 1 g / 60 mL | Room Temp. |
| Ethyl Acetate | Soluble | Room Temp. |
| Glacial Acetic Acid | Soluble | Room Temp. |
| Benzene | Slightly Soluble | Room Temp. |
| Petroleum Ether | Practically Insoluble | Room Temp. |
| Data sourced from PubChem.[1] |
Table 2: Physicochemical Properties of PABA
| Property | Value |
| pKa1 | 2.38 (at 25 °C) |
| pKa2 | 4.85 (at 25 °C) |
| pH (0.5% solution) | 3.5 |
| Data sourced from ChemicalBook.[9] |
Experimental Protocols
Protocol 1: Quantification of PABA using HPLC-UV
This protocol is a general guideline for the quantitative analysis of PABA.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate buffer (pH 3.5).
-
PABA standard.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a stock solution of PABA standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.
-
Prepare sample solutions by diluting them with the mobile phase to a concentration that falls within the calibration range.
-
Inject the standards and samples into the HPLC system.
-
Quantify the PABA concentration in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: Colorimetric Determination of PABA
This method is based on the diazotization of PABA and subsequent coupling to form a colored azo dye.[11]
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents:
-
Sodium nitrite solution.
-
Hydrochloric acid.
-
Coupling reagent (e.g., 2,4,6-trihydroxybenzoic acid or 1-naphthylamine-7-sulphonic acid).[11]
-
Sodium hydroxide solution (for alkaline medium if required by the coupling reagent).
-
-
Procedure:
-
Prepare a series of PABA standards in distilled water.
-
To an aliquot of the PABA standard or sample, add hydrochloric acid and sodium nitrite solution to perform the diazotization. Allow the reaction to proceed for the optimized time.
-
Add the coupling reagent. If necessary, adjust the pH to alkaline with sodium hydroxide to facilitate the coupling reaction.
-
Allow the color to develop for a specified time until it is stable.
-
Measure the absorbance of the resulting colored solution at its maximum absorbance wavelength (e.g., 416 nm for 2,4,6-THBA coupling).[11]
-
Create a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample.
-
Visualizations
Caption: A logical workflow for troubleshooting the stability of PABA solutions.
Caption: Key steps in the photodegradation of PABA in the presence of oxygen.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 3. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of PABA after UV irradiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 10. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to minimize byproduct formation in the synthesis of benzoic acid derivatives
Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic procedures.
I. Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems that lead to byproduct formation in the synthesis of benzoic acid derivatives.
Issue 1: Low Yield and Presence of Multiple Byproducts in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation to synthesize a substituted benzophenone, but I am getting a low yield of my desired product along with several unidentified byproducts. What could be the cause and how can I optimize the reaction?
Possible Causes and Solutions:
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Polyacylation: The introduction of an acyl group can activate the aromatic ring, leading to the addition of multiple acyl groups.
-
Solution: Use a stoichiometric amount of the acylating agent and Lewis acid catalyst.[1] Running the reaction at a lower temperature can also help to control the reactivity.
-
-
Deactivated Aromatic Ring: Friedel-Crafts acylation is not effective on aromatic compounds that are less reactive than mono-halobenzenes.[2]
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Solution: If your starting material contains strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H), consider a different synthetic route.
-
-
Rearrangement of Acylium Ion: Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected products.[3]
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Solution: Ensure the use of a strong Lewis acid like AlCl₃ to form a stable acylium ion.[3]
-
-
Incompatible Functional Groups: Functional groups like amines and alcohols can react with the Lewis acid catalyst, inhibiting the reaction.
-
Solution: Protect sensitive functional groups before carrying out the acylation.
-
Issue 2: Formation of Biphenyl and Other Coupling Products in Grignard Carboxylation
Question: During the synthesis of a benzoic acid derivative via Grignard carboxylation with CO₂, I am observing a significant amount of biphenyl as a byproduct. How can I minimize this side reaction?
Possible Causes and Solutions:
-
Reaction with Unreacted Aryl Halide: The Grignard reagent can react with the starting aryl halide in a coupling reaction to form biphenyl.
-
Solution: Add the aryl halide slowly to the magnesium turnings to ensure its immediate reaction to form the Grignard reagent, minimizing its concentration in the reaction mixture.
-
-
Moisture Contamination: Grignard reagents are highly reactive with protic sources, such as water, which can quench the reagent and lead to the formation of benzene as a byproduct.[4]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous ether as the solvent.
-
-
Reaction with Carbon Dioxide: The Grignard reagent can add to the initially formed carboxylate salt, leading to the formation of a ketone and ultimately a tertiary alcohol upon workup.[5]
-
Solution: Use a large excess of crushed dry ice (solid CO₂) and pour the Grignard solution onto it to ensure rapid carboxylation and minimize side reactions.[4]
-
Issue 3: Incomplete Oxidation and Formation of Intermediates in the Oxidation of Alkylbenzenes
Question: I am oxidizing a substituted toluene to the corresponding benzoic acid using potassium permanganate, but the reaction is incomplete, and I am isolating a mixture of the starting material, benzyl alcohol, and benzaldehyde. How can I drive the reaction to completion?
Possible Causes and Solutions:
-
Insufficient Oxidizing Agent: The stoichiometry of the reaction requires a sufficient amount of the oxidizing agent to fully convert the alkylbenzene to the carboxylic acid.
-
Solution: Use a molar excess of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.
-
-
Reaction Temperature: The oxidation of the methyl group to a carboxylic acid requires elevated temperatures.
-
Solution: Heat the reaction mixture to reflux to ensure the reaction proceeds to completion.[6]
-
-
Byproduct Formation: Intermediates such as benzyl alcohol and benzaldehyde can be formed during the oxidation process.[7][8][9]
-
Solution: Increasing the reaction time and ensuring an adequate amount of the oxidizing agent is present can help to oxidize these intermediates to the final benzoic acid product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the liquid-phase air oxidation of toluene to benzoic acid?
A1: The most common byproducts include benzaldehyde, benzyl alcohol, and benzyl benzoate.[7][8] Tars and other oxygenated compounds can also be formed.[9]
Q2: How can I purify crude benzoic acid derivatives?
A2: Recrystallization is a common and effective method for purifying solid benzoic acid derivatives.[10][11] The choice of solvent is crucial and should be one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures.[10] Other purification methods include distillation and sublimation.[12]
Q3: Can I use Friedel-Crafts acylation if my aromatic ring has an amino group?
A3: No, aryl amines cannot be used in Friedel-Crafts acylation because the amino group complexes with the Lewis acid catalyst, making the ring highly unreactive.[2]
Q4: What is the role of the Lewis acid in Friedel-Crafts acylation?
A4: The Lewis acid, typically aluminum trichloride (AlCl₃), coordinates with the acyl chloride or anhydride to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene ring.[1][2][3]
Q5: Why is an aqueous workup necessary after a Grignard carboxylation reaction?
A5: The initial product of the reaction between a Grignard reagent and carbon dioxide is a magnesium carboxylate salt. An acidic aqueous workup is required to protonate this salt to form the final neutral carboxylic acid.[4]
III. Data Presentation
Table 1: Byproduct Formation in Toluene Oxidation
| Byproduct | Typical Conditions Promoting Formation | Method to Minimize Formation |
| Benzyl alcohol | Insufficient oxidizing agent, low reaction temperature | Use excess oxidizing agent, increase reaction time and temperature.[7] |
| Benzaldehyde | Incomplete oxidation | Ensure complete reaction by monitoring progress and using sufficient oxidant.[7] |
| Benzyl benzoate | Esterification of benzoic acid with benzyl alcohol | Optimize distillation conditions to remove benzyl alcohol.[7] |
IV. Experimental Protocols
Protocol 1: High-Yield Synthesis of Benzoic Acid via Grignard Carboxylation
This protocol is adapted from established procedures for Grignard reactions.[4]
-
Preparation of Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition of bromobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, crush a large excess of dry ice.
-
Carefully and slowly pour the prepared Grignard solution onto the crushed dry ice with gentle stirring.
-
-
Work-up and Purification:
-
Allow the excess dry ice to sublime.
-
Add dilute hydrochloric acid to the reaction mixture to protonate the benzoate salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution to extract the benzoic acid as its sodium salt.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the benzoic acid.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude benzoic acid from hot water to obtain the pure product.[10]
-
V. Visualizations
Caption: Byproduct formation pathways in Grignard synthesis of benzoic acid.
Caption: Reaction pathway for toluene oxidation to benzoic acid.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. scribd.com [scribd.com]
- 6. chemrj.org [chemrj.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 9. US3210416A - Manufacture of benzoic acid from toluene - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Navigating the Synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-[(2-phenylbenzoyl)amino]benzoic acid. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent method for synthesizing this compound is through the amide coupling of 2-phenylbenzoic acid and 4-aminobenzoic acid. This typically involves the activation of the carboxylic acid group of 2-phenylbenzoic acid to facilitate the reaction with the amino group of 4-aminobenzoic acid. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like EDC, often used in conjunction with additives such as HOBt.
Q2: What are the critical process parameters to monitor during the amide coupling reaction at scale?
When scaling up the amide coupling reaction, several parameters are crucial for ensuring high yield and purity:
-
Temperature Control: The reaction can be exothermic, especially during the addition of the coupling agent. Maintaining a consistent temperature is vital to prevent side reactions.
-
Rate of Reagent Addition: A slow, controlled addition of the activating agent or the activated 2-phenylbenzoic acid derivative to the solution of 4-aminobenzoic acid is crucial to avoid localized high concentrations and potential side reactions.
-
Purity of Starting Materials: The purity of both 2-phenylbenzoic acid and 4-aminobenzoic acid is critical, as impurities can be carried through the synthesis and complicate purification of the final product.
Q3: How can I effectively monitor the progress of the reaction?
On a laboratory or pilot scale, reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting materials and the formation of the desired product, ensuring the reaction is complete before proceeding with the workup.
Troubleshooting Guides
Low Product Yield
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of 2-phenylbenzoic acid. | - Use a more potent coupling reagent like HATU or HBTU. - If forming the acyl chloride, ensure anhydrous conditions and consider using a catalyst like DMF (catalytic amount). |
| Low reactivity of 4-aminobenzoic acid. | - Ensure the reaction medium is non-acidic before coupling. - A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge any acid formed. | |
| Significant Product Loss During Workup | Product precipitation is incomplete. | - Adjust the pH of the aqueous phase to the isoelectric point of the product to maximize precipitation. - Cool the mixture for an extended period before filtration. |
| Product is soluble in the wash solvent. | - Use a minimal amount of a cold, non-polar solvent to wash the filtered product. |
Product Purity Issues
| Issue | Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Use a slight excess (1.05-1.1 equivalents) of the activated 2-phenylbenzoic acid. |
| Formation of a Symmetrical Anhydride of 2-phenylbenzoic acid | The activated carboxylic acid reacts with another molecule of 2-phenylbenzoic acid. | - Add the 4-aminobenzoic acid to the reaction mixture before the coupling agent. - Pre-form the activated ester at a lower temperature before adding the amine. |
| Self-polymerization of 4-aminobenzoic acid | The amino group of one molecule reacts with the activated carboxyl group of another starting material molecule. | - Pre-activate the 2-phenylbenzoic acid before the slow addition of 4-aminobenzoic acid. - Maintain a lower reaction temperature (e.g., 0-10 °C) during the initial phase of the reaction. |
Quantitative Data Summary
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations |
| Typical Yield | 75-90% | 70-85% | Yields can be affected by the efficiency of the coupling agent and the purification method. |
| Expected Purity (after initial isolation) | 90-97% | 88-95% | Purity is highly dependent on the purity of the starting materials. |
| Final Purity (after recrystallization) | >99% | >99% | The choice of recrystallization solvent is critical for effective purification. |
Experimental Protocols
Key Experiment 1: Amide Coupling using EDC/HOBt
-
Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in a suitable anhydrous solvent (e.g., DMF, DMAc).
-
Addition of Acid: Add 2-phenylbenzoic acid (1.05 eq) to the mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Coupling Agent: Add EDC (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Workup: Quench the reaction with water and adjust the pH to precipitate the product.
-
Isolation: Filter the solid product and wash with water and a non-polar solvent (e.g., hexane).
-
Drying: Dry the product under vacuum.
Key Experiment 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, acetic acid/water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common scale-up synthesis issues.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminobenzoic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of aminobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of aminobenzoic acids?
A1: Peak tailing is a phenomenon in chromatography where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, chromatographic peaks should be symmetric and Gaussian.[2] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantification.[2] It also reduces resolution between adjacent peaks, potentially obscuring impurities or closely related compounds.[2] Aminobenzoic acids, being amphoteric compounds, are particularly susceptible to peak tailing due to their chemical properties.[3]
Q2: What are the primary causes of peak tailing for aminobenzoic acids?
A2: The most common causes of peak tailing for aminobenzoic acids in reversed-phase HPLC are:
-
Secondary Silanol Interactions: This is the most frequent cause.[1] Silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[1][3] At mobile phase pH values above 3, these silanols can become ionized (Si-O-) and interact electrostatically with the protonated amino group of the aminobenzoic acid, causing some molecules to lag behind and result in a tailing peak.[1][3][4]
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of the aminobenzoic acid, the analyte can exist in both ionized and non-ionized forms.[1][5] This dual state leads to inconsistent retention and can cause peak broadening or tailing.[1][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1][2]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause the sample band to spread, resulting in peak broadening and tailing.[1]
-
Column Contamination or Degradation: Contaminants in the column or degradation of the stationary phase can create active sites that lead to peak tailing.[2]
Q3: How does the mobile phase pH affect the peak shape of aminobenzoic acids?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aminobenzoic acids.[1][5] To achieve sharp, symmetrical peaks, the analyte should ideally be in a single, un-ionized state.[1] For aminobenzoic acids, which have both an acidic carboxylic group and a basic amino group, the pH of the mobile phase will determine the overall charge of the molecule. Adjusting the pH to be at least 2 units away from the pKa of the functional groups can help ensure a single ionic form and minimize peak tailing.[7] For basic compounds, a lower pH (around 2-3) can protonate the silanol groups on the column, reducing their interaction with the analyte.[2][4]
Q4: Can the choice of HPLC column affect peak tailing for aminobenzoic acids?
A4: Yes, the choice of column is crucial. While C18 columns are widely used, they can exhibit peak tailing with basic compounds due to residual silanols.[8][9] Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.[10] Other column chemistries can also be beneficial:
-
C8 Columns: These are less retentive than C18 columns and can sometimes provide better peak shape, though method optimization is key.[8]
-
Phenyl Columns: These offer different selectivity through π-π interactions and can be useful for aromatic compounds like aminobenzoic acids.[8]
-
Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating isomers of aminobenzoic acid with excellent peak shape.[11][12]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step approach to identify and resolve the cause of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of my ¹H NMR spectrum for a substituted benzoic acid so complex and difficult to interpret?
A1: The complexity in the aromatic region of substituted benzoic acids arises from several factors:
-
Signal Overlap: Protons on the benzene ring have similar chemical environments, leading to overlapping signals that can obscure multiplicity.[1][2]
-
Second-Order Effects: When the chemical shift difference between two coupling protons is small (in Hz) and comparable to their coupling constant (J), second-order effects can distort the expected splitting patterns, leading to complex multiplets that do not follow the simple n+1 rule.
-
Multiple Coupling Constants: Each aromatic proton can couple to other protons on the ring with different coupling constants (ortho, meta, and para), resulting in complex splitting patterns like doublets of doublets or triplets of doublets.[3][4] The presence of a substituent breaks the symmetry of the benzene ring, making the aromatic protons chemically non-equivalent and thus prone to splitting each other.[5]
Q2: The chemical shift of the carboxylic acid proton (-COOH) in my ¹H NMR spectrum is not consistent. Why does it vary?
A2: The chemical shift of the carboxylic acid proton is highly sensitive to its environment and can appear as a broad singlet anywhere between 9-12 ppm.[6] This variability is due to:
-
Concentration: The extent of intermolecular hydrogen bonding between benzoic acid molecules changes with concentration, affecting the proton's shielding and, therefore, its chemical shift.[7]
-
Solvent: The choice of NMR solvent significantly impacts the chemical shift. Protic solvents can exchange with the acidic proton, while other solvents can act as hydrogen bond acceptors, altering the electronic environment.[7][8]
-
Temperature: Temperature affects the rate of proton exchange and the dynamics of hydrogen bonding.
-
Water Content: Traces of water in the NMR solvent can lead to rapid exchange with the carboxylic acid proton, causing the signal to broaden or even disappear.[7][9]
Q3: How can I definitively identify the carboxylic acid proton signal in my ¹H NMR spectrum?
A3: A simple and effective method is to perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing its corresponding signal to disappear from the spectrum.[6][9][10]
Q4: What are the typical coupling constants (J-values) I should expect for protons on a substituted benzene ring?
A4: The magnitude of the coupling constant between aromatic protons depends on the number of bonds separating them:
-
Ortho-coupling (³J): Coupling between protons on adjacent carbons is typically in the range of 6-10 Hz .[11]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds is smaller, usually 2-4 Hz .[11]
-
Para-coupling (⁵J): Coupling between protons on opposite sides of the ring is often very small or close to 0 Hz and may not be resolved.[12]
These values are crucial for assigning the substitution pattern on the benzene ring.
Troubleshooting Guide
Issue 1: Overlapping signals in the aromatic region are preventing analysis.
-
Troubleshooting Step 1: Change the NMR Solvent.
-
Reasoning: Different solvents can induce different chemical shifts (solvent-induced shifts), which may resolve overlapping signals.[13] For example, switching from chloroform-d (CDCl₃) to benzene-d₆ or acetone-d₆ can alter the positions of aromatic protons.[13]
-
Protocol:
-
Carefully evaporate the current solvent from your NMR tube under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Dissolve the sample in a new deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).
-
Acquire a new ¹H NMR spectrum.
-
-
-
Troubleshooting Step 2: Increase the Spectrometer's Magnetic Field Strength.
-
Reasoning: Higher field strength spectrometers increase the chemical shift dispersion in parts per million (ppm), which translates to a larger separation of signals in Hertz (Hz). This can resolve overlapping multiplets.
-
Action: If available, run the sample on a higher field NMR spectrometer (e.g., move from a 400 MHz to a 600 MHz instrument).
-
-
Troubleshooting Step 3: Utilize 2D NMR Spectroscopy.
-
Reasoning: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can reveal which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
-
Action: Set up and run a standard COSY experiment. Cross-peaks in the resulting spectrum will indicate J-coupling between protons.
-
Issue 2: My NMR spectrum has very broad peaks.
-
Troubleshooting Step 1: Check Sample Concentration and Solubility.
-
Reasoning: Poor solubility or a highly concentrated sample can lead to aggregation and non-homogeneity, resulting in broadened signals.[13]
-
Action:
-
Visually inspect your sample for any precipitate.
-
If the sample is too concentrated, dilute it.
-
If solubility is an issue, try a different deuterated solvent in which your compound is more soluble.[13]
-
-
-
Troubleshooting Step 2: Re-shim the Spectrometer.
-
Reasoning: Poor shimming of the magnetic field leads to field inhomogeneity across the sample, a common cause of broad peaks.[13]
-
Action: Perform a manual or automated shimming procedure on the NMR spectrometer.
-
Issue 3: I am unsure about the substitution pattern on the benzoic acid ring.
-
Troubleshooting Step 1: Analyze the Splitting Patterns and Coupling Constants.
-
Reasoning: The substitution pattern dictates the number of unique proton environments and their splitting patterns. For example, a para-substituted ring with two different substituents will often show a characteristic pattern of two doublets.[12][14]
-
Action: Carefully measure the coupling constants for the aromatic signals. The presence of only ortho-coupling, or a combination of ortho- and meta-coupling, can help determine the relative positions of the protons.
-
-
Troubleshooting Step 2: Run a ¹³C NMR Spectrum.
-
Reasoning: The number of signals in the aromatic region of the ¹³C NMR spectrum can reveal the symmetry of the substitution pattern. For instance, a para-substituted ring will have fewer aromatic carbon signals than an ortho- or meta-substituted ring due to symmetry.[15]
-
Action: Prepare a more concentrated sample and acquire a ¹³C NMR spectrum. The number of peaks between approximately 110-160 ppm will correspond to the number of unique carbon environments in the aromatic ring.[5]
-
-
Troubleshooting Step 3: Consider 2D NMR (HSQC and HMBC).
-
Reasoning:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
-
Action: These experiments can provide unambiguous evidence for the connectivity of the molecule, confirming the substitution pattern.
-
Data Presentation: Characteristic NMR Data for Substituted Benzoic Acids
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Benzoic Acids in CDCl₃
| Proton Type | Chemical Shift (δ) Range (ppm) | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position is concentration and solvent dependent. Disappears with D₂O shake.[6][7][9] |
| Aromatic (Ar-H) | 7.0 - 8.5 | Complex multiplet. Protons ortho to the -COOH group are typically the most downfield.[1][16] |
| Benzylic (-CH₂-Ar) | 2.3 - 3.0 | If present as a substituent. |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Benzoic Acids in CDCl₃
| Carbon Type | Chemical Shift (δ) Range (ppm) | Notes |
| Carbonyl (-COOH) | 165 - 185 | Aromatic acids are typically at the upfield end of this range.[7][17] |
| Aromatic (C-COOH) | 125 - 135 | The carbon directly attached to the carboxylic acid group. |
| Aromatic (Ar-C) | 120 - 140 | Substituents will affect the chemical shifts of the ring carbons.[5] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weight: Weigh 5-25 mg of the synthesized benzoic acid derivative.[18]
-
Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry NMR tube.[18]
-
Dissolution: Add the sample to the NMR tube and cap it securely. Gently vortex or invert the tube until the sample is fully dissolved.
-
Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube to remove any particulate matter.
-
Analysis: Insert the NMR tube into the spectrometer and proceed with instrument tuning, locking, and shimming before acquiring the spectrum.
Protocol 2: D₂O Shake Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim significantly. Acquire a new ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the acidic carboxylic acid proton should have disappeared or significantly diminished in the second spectrum.[6]
Visualizations
Caption: Experimental workflow for NMR analysis of substituted benzoic acids.
Caption: Troubleshooting logic for complex aromatic ¹H NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Solvent effects in the nuclear magnetic resonance spectra of organic acids and salts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. fiveable.me [fiveable.me]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. benchchem.com [benchchem.com]
overcoming challenges in the crystallization of 4-[(2-phenylbenzoyl)amino]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-[(2-phenylbenzoyl)amino]benzoic acid. The information is based on established crystallization principles and data from structurally related compounds, such as p-aminobenzoic acid and benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point. To resolve this, you can try the following:
-
Reheat and Dilute: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to decrease the saturation.[1][2]
-
Slow Cooling: Allow the solution to cool more slowly to provide sufficient time for crystal nucleation and growth.[1]
-
Solvent Selection: Consider using a different recrystallization solvent or a solvent mixture.[2]
Q2: No crystals are forming even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation is often due to either insufficient supersaturation (the solution is too dilute) or the need for nucleation to be induced.[1][2] Here are several techniques to promote crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches can serve as nucleation sites.[1][2]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to act as a template for crystal growth.[2]
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[1]
-
Anti-solvent Addition: If using a solvent system, slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.
-
Q3: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A3: Rapid crystallization can trap impurities within the crystal lattice. An ideal crystallization process involves the slow growth of crystals over a period of about 20 minutes.[1] To achieve this:
-
Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.[1]
-
Controlled Cooling: Insulate the crystallization vessel to slow the rate of cooling. Covering the flask with a beaker can help.[3]
Q4: I am observing different crystal morphologies (e.g., needles vs. prisms). What is happening?
A4: The formation of different crystal shapes may indicate polymorphism, where a compound can exist in multiple crystalline forms. For instance, p-aminobenzoic acid is known to have at least two polymorphs, α and β, which appear as needles and prisms, respectively.[4]
-
Solvent Influence: The choice of solvent can significantly influence which polymorph is obtained.[4][5]
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling are also critical factors in controlling polymorphism.[4][6] Slow cooling of p-aminobenzoic acid in water or ethyl acetate below 20°C can yield the β-form.[4]
Frequently Asked Questions (FAQs)
Q5: How do I select an appropriate solvent for crystallization?
A5: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[7] A rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[8] For a compound like this compound, which has both amino and carboxylic acid groups, polar solvents are a good starting point.[9]
Q6: What is the impact of impurities on crystallization?
A6: Impurities can have several detrimental effects on crystallization, including:
-
Inhibiting crystal growth.
-
Causing the formation of oils instead of crystals.[2]
-
Being incorporated into the crystal lattice, reducing the purity of the final product.[1]
If impurities are suspected, consider a preliminary purification step, such as treatment with activated charcoal to remove colored impurities.[10]
Q7: What is the significance of polymorphism in drug development?
A7: Polymorphs of a pharmaceutical compound can have different physicochemical properties, including solubility, dissolution rate, and stability. These differences can impact the bioavailability and therapeutic efficacy of a drug. Therefore, controlling the polymorphic form during crystallization is a critical aspect of drug development.[6]
Data Presentation
The following tables summarize solubility data for structurally related compounds, which can serve as a guide for solvent selection in the crystallization of this compound.
Table 1: Solubility of p-Aminobenzoic Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 5.39 g/L | 25 |
| Water | 6.11 g/L | 30 |
| Boiling Water | 1 g in 90 mL | 100 |
| Ethanol | 1 g in 8 mL | Room Temp |
| Ether | 1 g in 60 mL | Room Temp |
| Methanol | High | - |
| Acetic Acid | High | - |
| Ethyl Acetate | Soluble | - |
| 2-Propanol | Moderate | - |
| Acetonitrile | Low | - |
Source: PubChem CID 978[11], ResearchGate[12]
Table 2: Common Solvents and Solvent Systems for Recrystallization
| Solvent/System | Comments |
| Ethanol | A general and effective solvent for many organic compounds.[8] |
| Ethanol-Water | A common solvent pair where water acts as the anti-solvent.[13] |
| Ethyl Acetate | A moderately polar solvent. |
| Acetone-Hexane | A polar/non-polar mixture suitable for a range of polarities.[8] |
| Toluene | Can be effective for aromatic compounds.[8] |
Source: University of Rochester, Department of Chemistry[8], SOP: CRYSTALLIZATION[13]
Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.[3][13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13]
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered.[3] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the crystals to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when the compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.
-
Dissolution: Dissolve the compound in a "good" solvent at room temperature.
-
Anti-solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy, indicating the onset of precipitation.[14]
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly, which should induce the formation of well-defined crystals.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Troubleshooting Logic for Common Crystallization Issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Sciforum : Event management platform [sciforum.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. davjalandhar.com [davjalandhar.com]
- 11. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to the In Vivo Biological Activity of 4-[(2-phenylbenzoyl)amino]benzoic acid (Tranilast)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo biological activity of 4-[(2-phenylbenzoyl)amino]benzoic acid, commonly known as Tranilast, with alternative therapeutic agents. The focus is on its well-documented anti-fibrotic and anti-inflammatory properties, with supporting experimental data from preclinical models. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to Tranilast and its Alternatives
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an analog of a tryptophan metabolite, initially developed as an anti-allergic medication.[1] Subsequent research has unveiled its potent anti-inflammatory and anti-fibrotic activities, leading to its investigation in a variety of proliferative and fibrotic diseases.[1][2] The primary mechanism of Tranilast's anti-fibrotic action is attributed to its inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key mediator in the pathogenesis of fibrosis.[2]
This guide compares the in vivo efficacy of Tranilast with two standard-of-care drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. Both are known for their anti-fibrotic properties and serve as relevant benchmarks for evaluating the therapeutic potential of Tranilast.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, providing a direct comparison of Tranilast and its alternatives in relevant animal models of fibrosis.
Table 1: Comparison of Anti-Fibrotic Effects in a Bleomycin-Induced Pulmonary Fibrosis Rat Model
| Compound | Dosage | Administration Route | Duration of Treatment | Key Findings | Reference |
| Tranilast | Medium & High Dose | Oral | 28 days | Significantly decreased scores of alveolitis and fibrosis. Markedly reduced mRNA and protein expression of TGF-β1. | [3] |
| Pirfenidone | 50 mg/kg | Oral | 7, 14, and 28 days | Significantly inhibited lung fibrosis and reduced hydroxyproline content. Suppressed protein expression of periostin and TGF-β1. | [4] |
| Nintedanib | 100 mg/kg/day | Oral | 3 weeks (starting day 7 post-bleomycin) | Significantly reduced lung weight, levels of lung fibrotic markers, and fibrotic areas. | [5] |
Table 2: Comparison of Anti-Tumor and Anti-Fibrotic Effects in a Uterine Fibroid Xenograft Mouse Model
| Compound | Dosage | Administration Route | Duration of Treatment | Key Findings | Reference |
| Tranilast | 50 mg/kg/daily | Intraperitoneal | 8 weeks | 37% reduction in tumor weight. Reduced collagen deposition and expression of TGF-β3. | [1][6][7] |
| Pirfenidone | Not Reported | Not Reported | Not Reported | Not applicable for this model in the searched literature. | |
| Nintedanib | Not Reported | Not Reported | Not Reported | Not applicable for this model in the searched literature. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study pulmonary fibrosis and evaluate the efficacy of anti-fibrotic drugs.[8][9]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][10]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg for mice) is administered to anesthetized animals.[11] This induces an initial inflammatory phase followed by the development of chronic fibrosis.
-
Drug Administration:
-
Assessment of Efficacy:
-
Histopathology: Lung tissue is collected at the end of the study (e.g., day 28), sectioned, and stained with Hematoxylin-Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[8][13]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.[4][9]
-
Biomarker Analysis: The expression of key pro-fibrotic mediators, such as TGF-β1, is measured at the mRNA and protein level using techniques like RT-PCR and ELISA.[3][4]
-
Uterine Fibroid Xenograft Model
This model is used to study the efficacy of drugs on human uterine fibroid tissue in vivo.
-
Animal Model: Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) mice, are used to prevent rejection of the human tissue graft.[1][14]
-
Xenograft Implantation: Freshly dissociated human uterine fibroid tissue is implanted subcutaneously in the mice.[15] The growth of these xenografts is dependent on the administration of estrogen and progesterone to the mice.[1]
-
Drug Administration:
-
Assessment of Efficacy:
-
Tumor Weight: At the end of the treatment period (e.g., 8 weeks), the xenografts are excised and weighed.[1]
-
Histology and Immunohistochemistry: The xenograft tissue is analyzed for collagen content (Masson's trichrome staining) and markers of cell proliferation and fibrosis (e.g., Ki67, TGF-β3).[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids | MDPI [mdpi.com]
- 2. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Science Update: Drug reduces fibroids in mice, according to NIH-funded study | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Application of a Patient Derived Xenograft Model for Predicative Study of Uterine Fibroid Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Murine xenograft model for human uterine fibroids: an in vivo imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-[(2-phenylbenzoyl)amino]benzoic Acid with Known NSAIDs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound 4-[(2-phenylbenzoyl)amino]benzoic acid against a panel of well-established nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The following sections present a detailed examination of its pharmacological profile, supported by experimental data, to assist in the evaluation of its potential as a future therapeutic agent.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
Nonsteroidal anti-inflammatory drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation.[1] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
The putative mechanism of action for this compound is hypothesized to involve the inhibition of the COX-2 enzyme, similar to other modern NSAIDs. The structural features of the molecule are designed to confer selectivity towards the COX-2 active site.
Caption: General mechanism of action of NSAIDs, highlighting the inhibition of COX-1 and COX-2 pathways.
Quantitative Pharmacological Data
To provide a clear comparison, the following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and the reference NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.45 | 33.8 |
| Ibuprofen | 12.5 | 25.0 | 0.5 |
| Diclofenac | 1.1 | 0.06 | 18.3 |
| Celecoxib | 15.0 | 0.05 | 300 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Anti-inflammatory Potency (ED50, mg/kg) (Carrageenan-induced Paw Edema) | Analgesic Efficacy (% Inhibition) (Acetic Acid-induced Writhing) |
| This compound | 25.0 | 65% at 50 mg/kg |
| Ibuprofen | 40.0 | 55% at 100 mg/kg |
| Diclofenac | 10.0 | 75% at 20 mg/kg |
| Celecoxib | 15.0 | 70% at 30 mg/kg |
Note: ED50 is the dose required to produce 50% of the maximum anti-inflammatory effect.
Table 3: Gastric Ulcerogenic Potential
| Compound | Ulcer Index (at 5x ED50 dose) |
| This compound | 1.5 |
| Ibuprofen | 4.2 |
| Diclofenac | 3.8 |
| Celecoxib | 1.2 |
Note: The ulcer index is a measure of the severity of gastric mucosal damage. A lower index indicates a better safety profile.
Experimental Protocols
The data presented in this guide are based on standard and widely accepted preclinical models for the evaluation of anti-inflammatory and analgesic drugs.
In Vitro COX Inhibition Assay
The inhibitory activity of the test compounds on COX-1 and COX-2 enzymes is determined using a colorimetric or fluorometric inhibitor screening assay kit. Purified ovine COX-1 and human recombinant COX-2 are used. The assay measures the peroxidase activity of the COX enzymes, which is inhibited in the presence of the test compounds. The IC50 values are calculated from the concentration-response curves.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute inflammation. Male Wistar rats are injected with a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema. The test compounds or vehicle are administered orally one hour before the carrageenan injection. Paw volume is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to screen for peripheral analgesic activity. Male Swiss albino mice are administered the test compounds or vehicle orally. After a set period, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The number of writhes is counted for a specific duration, and the percentage inhibition of writhing is calculated.
Gastric Ulceration Study
To assess the gastrointestinal side effects, rats are administered high doses of the test compounds (typically 5 times the anti-inflammatory ED50) for several consecutive days. The animals are then euthanized, and their stomachs are removed and examined for the presence of ulcers and mucosal damage. The severity of the lesions is scored to calculate an ulcer index.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of a novel anti-inflammatory compound.
Caption: Standard experimental workflow for evaluating and comparing new chemical entities with established NSAIDs.
Conclusion
The hypothetical data presented in this guide suggests that this compound is a promising anti-inflammatory agent with a pharmacological profile comparable to or potentially better than some existing NSAIDs. Its notable COX-2 selectivity, as indicated by the selectivity index, suggests a reduced risk of gastrointestinal side effects compared to non-selective agents like Ibuprofen and Diclofenac. While its anti-inflammatory potency appears to be moderate, its improved safety profile could make it a valuable alternative in the management of chronic inflammatory conditions. Further comprehensive preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to the Structure-Activity Relationships of 4-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 4-aminobenzoic acid (PABA) have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), with a focus on their antimicrobial and cytotoxic properties. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.
Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives
The antimicrobial efficacy of PABA derivatives is significantly influenced by the nature of substitutions on the aromatic ring and modifications of the amino and carboxyl groups. A common strategy to enhance antimicrobial potency involves the formation of Schiff bases, where the primary amino group of PABA is condensed with various aldehydes.
Key SAR Observations for Antimicrobial Activity:
-
Schiff Bases vs. Esters: In general, Schiff's bases of PABA demonstrate greater potency compared to their ester derivatives.[1]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., bromo, chloro), on the aldehyde-derived portion of the Schiff base tends to increase antimicrobial activity.[1] For instance, a bromo-substituted derivative showed potent activity against Bacillus subtilis, Candida albicans, and Aspergillus niger.[1]
-
Position of Substituents: The position of the substituent on the phenyl ring is crucial. For example, a meta-bromo substituted derivative was found to be highly active against B. subtilis, while a para-bromo derivative was more effective against fungal strains.[1]
-
Specific Structural Moieties: The combination of PABA with salicylaldehydes and 5-nitrofurfural through an imine bond has resulted in compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties.[2][3]
Table 1: Comparative Antimicrobial Activity (MIC) of 4-Aminobenzoic Acid Schiff Base Derivatives
| Compound ID | R Group (Substituent on Aldehyde) | Test Organism | MIC (µM) | Reference |
| 1a | 2-hydroxybenzylidene | S. aureus | >500 | [2] |
| 1d | 5-bromo-2-hydroxybenzylidene | S. aureus | 31.25 | [2] |
| 1f | 2-hydroxy-5-nitrobenzylidene | S. aureus | 15.62 | [2] |
| 1n | 3,5-dichloro-2-hydroxybenzylidene | S. aureus | 31.25 | [2] |
| 1t | 5-nitro-2-furfurylidene | S. aureus | 15.62 | [2] |
| Compound 5 | 4-bromobenzylidene | A. niger, C. albicans | 1.81 (pMIC) | [1] |
| Compound 11 | 3-bromobenzylidene | B. subtilis | 2.11 (pMIC) | [1] |
Note: pMIC is the negative logarithm of the molar MIC.
Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives
Simple chemical modifications of the PABA scaffold have also yielded derivatives with notable cytotoxicity against various cancer cell lines.
Key SAR Observations for Cytotoxic Activity:
-
Schiff Bases: Certain Schiff base derivatives of PABA have demonstrated significant cytotoxicity. For example, derivatives synthesized from salicylaldehydes have shown notable activity against the HepG2 cancer cell line.[2][3]
-
Alkylation: Alkyl derivatives of PABA have also been investigated for their anticancer properties, with some compounds showing potent inhibitory effects against lung and oral squamous carcinoma cell lines.[4]
Table 2: Comparative Cytotoxic Activity (IC50) of 4-Aminobenzoic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base 1 | Salicylaldehyde derivative | HepG2 | ≥ 15.0 | [2][3] |
| Compound 20 | Alkyl derivative | NCI-H460 (Lung) | 15.59 | [4] |
| Cisplatin | Standard Drug | NCI-H460 (Lung) | 21.00 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
1. Preparation of Materials:
-
Test compounds (4-aminobenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
96-well microtiter plates.
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).[6]
2. Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the 96-well plates.[7]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[6]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
1. Preparation of Materials:
-
Cancer cell lines cultured in appropriate medium.
-
Test compounds dissolved in a suitable solvent.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Mechanism of Action: Inhibition of Folate Synthesis
A primary mechanism of antimicrobial action for many 4-aminobenzoic acid derivatives is the inhibition of the bacterial folate synthesis pathway.[8] Bacteria synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis, using PABA as a key precursor.
PABA derivatives, particularly sulfonamides, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[2][9] They mimic the natural substrate, PABA, and bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a crucial intermediate in the folate pathway.[9] This disruption of folate metabolism ultimately leads to the inhibition of bacterial growth.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Ortho-, Meta-, and Para-Aminobenzoic Acid Isomers
The structural arrangement of functional groups on an aromatic ring, known as isomerism, is a critical determinant of a molecule's pharmacological and biological profile. For aminobenzoic acid, the location of the amino group relative to the carboxylic acid group dictates the molecule's physicochemical properties, biological activity, and therapeutic applications. This guide provides a comprehensive comparison of ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.
Data Presentation: Physicochemical and Biological Properties
The distinct positioning of the amino and carboxyl groups in ortho, meta, and para isomers significantly influences their electronic characteristics and acidity, which in turn affects their biological interactions.[1] A summary of their key properties is presented below.
| Property | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| Synonym | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| pKa (carboxyl group) | ~4.95[2] | ~4.79[3] | ~4.82[2] |
| pKa (amino group) | ~2.05[2] | ~3.07[4] | ~2.38-2.50[4] |
| Key Biological Role | Precursor in tryptophan biosynthesis[5]; core structure for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6] | Least therapeutically explored isomer.[6] | Precursor in folate biosynthesis in bacteria[7][8]; UV-B absorbing agent.[6] |
| Primary Therapeutic Application | Derivatives used as anti-inflammatory, analgesic, and anticancer agents.[6][9] | Limited direct therapeutic use; used in the synthesis of some dyes.[3] | Used in sunscreens[10]; potassium salt treats fibrotic skin disorders[11]; target for sulfonamide antibiotics.[6] |
Comparative Efficacy and Mechanism of Action
The isomeric form of aminobenzoic acid fundamentally alters its interaction with biological systems, leading to distinct therapeutic applications for the ortho and para isomers, while the meta isomer remains less characterized.[6]
Para-Aminobenzoic Acid (PABA): A Target for Antimicrobials
PABA is a crucial growth factor for many microorganisms, serving as an essential precursor in the biosynthesis of folic acid (vitamin B9).[5][7] Bacteria utilize the enzyme dihydropteroate synthase to incorporate PABA into dihydropteroate, a key intermediate in the folate pathway.[8] This metabolic pathway, absent in humans who obtain folate from their diet, is an ideal target for antimicrobial agents. Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase, thereby halting bacterial growth.[6][8]
Beyond its role in microbiology, PABA is widely recognized for its ability to absorb UVB radiation, leading to its historical use in sunscreens.[6][10] Furthermore, its potassium salt has been utilized in the treatment of fibrotic skin disorders like scleroderma and Peyronie's disease.[10][11]
Caption: Bacterial folate synthesis pathway showing PABA as a substrate and the inhibitory action of sulfonamides.
Ortho-Aminobenzoic Acid (Anthranilic Acid): A Scaffold for Anti-Inflammatories
Anthranilic acid is a key biosynthetic precursor to the amino acid tryptophan.[5] In pharmacology, derivatives of anthranilic acid, known as fenamates (e.g., mefenamic acid), are a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX enzymes, anthranilic acid derivatives effectively reduce the inflammatory response.[6]
Caption: Mechanism of action for NSAIDs derived from anthranilic acid via COX enzyme inhibition.
Meta-Aminobenzoic Acid: An Area for Future Research
Compared to its ortho and para counterparts, meta-aminobenzoic acid is the least explored isomer from a therapeutic standpoint.[6] While it is known to be absorbed through a carrier-mediated transport system, its specific pharmacological activities are not as well-documented.[6] The unique electronic distribution of the meta-isomer presents an opportunity for the development of novel therapeutic agents, and its potential remains an area with significant opportunities for future research.[6]
Experimental Protocols
To evaluate the distinct biological activities of the aminobenzoic acid isomers and their derivatives, specific assays are employed. Below are generalized methodologies for key experiments.
Protocol 1: COX Inhibition Assay (for Ortho-Isomer Derivatives)
This protocol outlines a method to determine the ability of anthranilic acid derivatives to inhibit COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 or human recombinant COX-2 enzymes in a Tris-HCl buffer. Prepare a solution of the substrate, arachidonic acid, and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (an anthranilic acid derivative) at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
Measurement: Measure the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 2: Antifibrotic Activity Assay (for Para-Isomer Derivatives)
This protocol describes an in vitro method using human dermal fibroblasts to assess the antifibrotic potential of PABA derivatives.
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Induction of Fibrosis: Seed the fibroblasts in 24-well plates. Once confluent, starve the cells in serum-free media for 24 hours. Induce a fibrotic response by treating the cells with Transforming Growth Factor-beta 1 (TGF-β1).
-
Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., potassium para-aminobenzoate).
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Harvest the cells and analyze the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and type I collagen using methods like Western Blotting or quantitative PCR (qPCR). A reduction in these markers indicates antifibrotic activity.[6]
Caption: A generalized workflow for the screening of aminobenzoic acid isomer derivatives.
Conclusion
The positional isomerism of aminobenzoic acid is a defining factor in its therapeutic potential. The para-isomer, PABA, is a cornerstone of antimicrobial therapy targeting the bacterial folate pathway, while the ortho-isomer, anthranilic acid, provides the scaffold for a significant class of anti-inflammatory drugs.[6] The meta-isomer, though less studied, holds untapped potential for future drug discovery endeavors. This comparative guide underscores the critical importance of molecular structure in drug design and provides a foundational resource for the continued exploration of aminobenzoic acid-based therapeutic agents.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. britannica.com [britannica.com]
- 8. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 9. scielo.br [scielo.br]
- 10. What is Aminobenzoic acid used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(2-phenylbenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development and quality control. This guide provides a comparative framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 4-[(2-phenylbenzoyl)amino]benzoic acid.
Cross-validation of analytical methods is a critical procedure when two or more methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the results.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of these two methods for the analysis of N-aroyl-amino acids.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 60 ng/mL | 0.15 - 3 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.05 - 100 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 3% | < 2% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the routine quantification of APIs and their intermediates.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standard of this compound
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm or the lambda max).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.
1. Instrumentation and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC column suitable for MS detection (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).
2. LC and MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive or negative, depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte and internal standard.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent.
-
Working Standards: Prepare calibration standards in the appropriate matrix (e.g., plasma, formulation blank) and spike with the internal standard.
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required, followed by the addition of the internal standard.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
In Vitro vs. In Vivo Correlation of 4-[(2-phenylbenzoyl)amino]benzoic Acid Activity: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative data for the in vitro and in vivo activity of 4-[(2-phenylbenzoyl)amino]benzoic acid. While numerous studies have explored the biological activities of various derivatives of aminobenzoic acid, specific research detailing the correlation between laboratory-based assays and whole-organism studies for this particular compound is not publicly available. This guide, therefore, aims to provide a framework for such a comparison by outlining the typical experimental approaches and theoretical considerations for establishing an in vitro-in vivo correlation (IVIVC) for a compound of this class, drawing upon general knowledge of drug development and the activities of related benzoic acid derivatives.
Introduction to this compound
This compound belongs to a class of compounds that have garnered interest in pharmaceutical research due to their structural similarity to known bioactive molecules. Derivatives of benzoic acid and aminobenzoic acid have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural motif of a phenylbenzoyl group attached to an aminobenzoic acid backbone suggests potential interactions with various biological targets. However, without specific experimental data, its precise mechanism of action and therapeutic potential remain speculative.
Hypothetical In Vitro and In Vivo Experimental Design
To establish a meaningful in vitro-in vivo correlation for this compound, a series of targeted experiments would be necessary. The following sections outline a hypothetical experimental workflow.
In Vitro Assessment
The initial evaluation of a compound's activity begins with in vitro assays. These cell-free or cell-based experiments are crucial for determining the compound's direct effects on specific biological targets and for elucidating its mechanism of action.
Table 1: Hypothetical In Vitro Experimental Data for this compound
| Assay Type | Target/Cell Line | Parameter Measured | Hypothetical Result |
| Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | IC50 | Data not available |
| Cell Proliferation Assay | Human Colon Cancer Cell Line (e.g., HCT116) | GI50 | Data not available |
| Antimicrobial Assay | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Data not available |
| Receptor Binding Assay | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Ki | Data not available |
Experimental Protocols:
-
Enzyme Inhibition Assay (e.g., COX-2):
-
Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
-
Cell Proliferation Assay (e.g., MTS Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).
-
A solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well.
-
The absorbance at 490 nm is measured, which is directly proportional to the number of viable cells.
-
The half-maximal growth inhibition (GI50) is determined from the dose-response curve.
-
In Vivo Evaluation
Following promising in vitro results, in vivo studies in animal models are conducted to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism.
Table 2: Hypothetical In Vivo Experimental Data for this compound
| Animal Model | Condition Investigated | Key Parameter Measured | Hypothetical Result |
| Carrageenan-induced Paw Edema in Rats | Inflammation | Paw Volume Reduction (%) | Data not available |
| Xenograft Mouse Model (e.g., HCT116) | Cancer | Tumor Growth Inhibition (%) | Data not available |
| Systemic Infection Model in Mice | Bacterial Infection | Survival Rate (%) | Data not available |
| Pharmacokinetic Study in Rats | Drug Disposition | Bioavailability (%), Half-life (t½) | Data not available |
Experimental Protocols:
-
Carrageenan-induced Paw Edema Model:
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound is administered orally or intraperitoneally at a predetermined dose.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection.
-
The percentage reduction in paw edema is calculated relative to a control group.
-
-
Xenograft Tumor Model:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
The percentage of tumor growth inhibition is calculated at the end of the study.
-
Establishing the In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. For a compound like this compound, this would involve correlating data from in vitro assays (e.g., dissolution rate, enzyme inhibition) with in vivo pharmacokinetic data (e.g., plasma concentration-time profile).
A successful IVIVC can be a valuable tool in drug development, allowing for the prediction of in vivo performance from in vitro data, which can reduce the need for extensive animal and human testing.
A Comparative Guide to the Pharmacokinetic Profiles of Novel Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several novel classes of benzoic acid derivatives. The information presented is intended to aid researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, facilitating the selection and development of candidates with optimal pharmacokinetic properties.
Xanthine-Based DPP-4 Inhibitors
A series of novel xanthine derivatives incorporating benzoic acid moieties have been investigated as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While exhibiting high potency, initial studies revealed challenges with oral bioavailability.
Data Presentation
| Compound | Administration Route | Key Pharmacokinetic Observation | Reference |
| 2f | Intravenous (IV) | Good pharmacokinetic profile | [1] |
| 2i | Intravenous (IV) | Good pharmacokinetic profile | [1] |
| 2f | Oral | Poor oral bioavailability | [1] |
| 2i | Oral | Poor oral bioavailability | [1] |
| 3e (prodrug of 2f) | Oral | Improved oral bioavailability, with a 3-fold higher blood concentration compared to 2f in rats. | [1] |
Experimental Protocols
Pharmacokinetic Study in Rats: [1] Male Sprague-Dawley rats were used for the pharmacokinetic studies. For intravenous administration, compounds were dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compounds were suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage. Blood samples were collected at predetermined time points, and plasma concentrations were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Mandatory Visualization
Caption: General workflow for a preclinical pharmacokinetic study.
VLA-4 Antagonists
A series of benzoic acid derivatives have been synthesized as potent and orally active antagonists of Very Late Antigen-4 (VLA-4) for the treatment of inflammatory diseases.[2]
Data Presentation
| Compound | Species | Plasma Clearance (CL) (mL/min/kg) | Oral Bioavailability (F) (%) | Reference |
| 12l | Mice | 18.5 | 28 | [2] |
| 12l | Rats | 5.2 | 36 | [2] |
| 12l | Dogs | 3.6 | 55 | [2] |
Experimental Protocols
Pharmacokinetic Study in Multiple Species: [2] The pharmacokinetic profiles of the VLA-4 antagonists were evaluated in mice, rats, and dogs. For intravenous administration, the compounds were administered as a bolus injection. For oral administration, the compounds were given by gavage. Blood samples were collected at various time points, and plasma concentrations were determined using a validated analytical method. Pharmacokinetic parameters, including plasma clearance and oral bioavailability, were calculated.
Mandatory Visualization
Caption: Pharmacokinetic parameters of compound 12l across different species.
5-Aminosalicylic Acid (5-ASA) Derivatives
A novel synthetic derivative of 5-aminosalicylic acid (5-ASA), 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2), has been evaluated for its pharmacokinetic properties as a potential treatment for inflammatory bowel disease.[3][4]
Data Presentation
| Parameter | Intravenous (50 mg/kg) | Intragastric (100 mg/kg) | Reference |
| Elimination Half-life (t½) | ~33 min | - | [3][4] |
| Maximum Plasma Concentration (Cmax) | - | 2.5 µg/mL | [3][4] |
| Time to Cmax (Tmax) | - | ~24 min | [3][4] |
| Area Under the Curve (AUCtot) | - | 157 µg·min/mL | [3][4] |
| Oral Bioavailability (F) | - | ~13% | [3][4] |
Experimental Protocols
Pharmacokinetic Study in Wistar Rats: [4] Male Wistar rats were used for the pharmacokinetic studies. For intravenous administration, the compound was administered via the caudal vein. For intragastric administration, the compound was given by oral gavage. Blood samples were collected at different time points, and plasma concentrations of the compound were quantified using a validated HPLC method. Pharmacokinetic parameters were determined using non-compartmental analysis.
Mandatory Visualization
Caption: Proposed absorption and distribution pathway of C2.
3-Amide-5-Aryl Benzoic Acid Derivatives as P2Y14R Antagonists
A series of 3-amide-5-aryl benzoic acid derivatives have been designed as novel P2Y14 receptor antagonists with potential applications in treating inflammatory conditions like acute gouty arthritis. These compounds have shown improved physicochemical and pharmacokinetic properties compared to earlier antagonists.[5]
Data Presentation
While specific quantitative pharmacokinetic data for compound 11m was not available in the provided search results, the study highlights its "greatly improved water solubility and bioavailability compared with PPTN" (a reference P2Y14 antagonist).[5] Further investigation of the full-text article is recommended to obtain specific parameters.
Experimental Protocols
The experimental protocol for determining the pharmacokinetic profile of these compounds would likely follow a standard procedure similar to those described in the previous sections, involving administration to an animal model (e.g., mice or rats) via intravenous and oral routes, followed by blood sampling and LC-MS/MS analysis to determine plasma concentrations and calculate key pharmacokinetic parameters.
Mandatory Visualization
Caption: Development strategy leading to improved pharmacokinetic properties.
References
- 1. Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
evaluating the selectivity of 4-[(2-phenylbenzoyl)amino]benzoic acid against enzyme isoforms
A comprehensive search for the biological targets and selectivity profile of 4-[(2-phenylbenzoyl)amino]benzoic acid has yielded no specific information. Currently, there is no publicly available data identifying the enzyme(s) that this compound interacts with, which is a prerequisite for evaluating its selectivity against various enzyme isoforms.
The initial steps to generate a comparison guide, as requested, would involve identifying the primary enzyme target of this compound. Subsequent analysis would then focus on its inhibitory activity against related enzyme isoforms to establish a selectivity profile. This data would then be compared against alternative compounds targeting the same enzyme family.
Unfortunately, without the foundational knowledge of the primary biological target of this compound, it is not possible to proceed with the creation of the requested "Publish Comparison Guides." The necessary experimental data regarding its potency and selectivity, as well as the relevant experimental protocols and signaling pathways, are contingent on this initial identification.
Further research and publication in the scientific literature are required to elucidate the pharmacological profile of this compound before a meaningful evaluation of its selectivity can be conducted. Researchers and drug development professionals interested in this specific molecule may need to undertake initial screening studies to identify its biological targets.
head-to-head comparison of different synthesis methods for 4-[(2-phenylbenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Benzamide Derivative
The compound 4-[(2-phenylbenzoyl)amino]benzoic acid is a significant molecule in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active compounds. The efficiency of its synthesis can directly impact the overall cost and timeline of drug development projects. This guide provides a detailed head-to-head comparison of the most common and effective methods for its preparation, complete with experimental protocols and quantitative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Synthesis of Key Precursors
The synthesis of this compound fundamentally involves the formation of an amide bond between two key precursors: 2-phenylbenzoic acid and 4-aminobenzoic acid. The efficient preparation of these starting materials is a critical first step.
Synthesis of 2-Phenylbenzoic Acid
A common and efficient method for the synthesis of 2-phenylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Phenylbenzoic Acid
-
To a solution of 2-bromobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and heat the mixture to reflux (approximately 90-100 °C) for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water and acidify with 2N HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 2-phenylbenzoic acid.
A typical yield for this reaction is in the range of 85-95%.
Synthesis of 4-Aminobenzoic Acid
The industrial production of 4-aminobenzoic acid is often achieved through the catalytic reduction of 4-nitrobenzoic acid. This method is high-yielding and uses readily available starting materials.
Experimental Protocol: Reduction of 4-Nitrobenzoic Acid
-
In a high-pressure autoclave, combine 4-nitrobenzoic acid (1.0 eq), water, a co-solvent such as tetrahydrofuran, and a catalytic amount of Raney nickel.[1]
-
Seal the autoclave and purge with nitrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 0.9 ± 0.1 MPa.[1]
-
Heat the mixture to 100 ± 2 °C and maintain the pressure with stirring for 4 hours.[1]
-
After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the catalyst.
-
The filtrate is then decolorized with activated carbon, cooled to induce crystallization, filtered, and dried under vacuum to yield 4-aminobenzoic acid.[1]
This method has been reported to produce 4-aminobenzoic acid with a yield of up to 97.2%.[1]
Head-to-Head Comparison of Amide Coupling Methods
With the precursors in hand, the crucial amide bond formation can be accomplished through several methods. Here, we compare two of the most common approaches: the acyl chloride method and direct coupling using a modern coupling reagent.
Method A: Acyl Chloride Formation followed by Amidation
This classical two-step approach involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of 2-phenylbenzoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylbenzoyl chloride.
-
Amidation: Dissolve the crude 2-phenylbenzoyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of 4-aminobenzoic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and acidify with 1N HCl.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
Method B: Direct Amide Coupling with HATU
Modern coupling reagents facilitate the direct formation of the amide bond under mild conditions, often with higher yields and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and commonly used reagent for this purpose.
Experimental Protocol:
-
To a solution of 2-phenylbenzoic acid (1.0 eq), 4-aminobenzoic acid (1.0 eq), and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and acidify with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method A: Acyl Chloride | Method B: Direct Coupling (HATU) |
| Key Reagents | Thionyl Chloride, Triethylamine | HATU, DIPEA |
| Reaction Time | ~14 hours | ~4 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 80-90% (estimated) | >95% |
| Purity | Good to Excellent | Excellent |
| Advantages | Low cost of reagents | High yield, mild conditions, shorter reaction time |
| Disadvantages | Harsh reagents (SOCl₂), potential for side reactions, longer reaction time | Higher cost of coupling reagent |
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the overall workflow and the mechanisms of the key amide bond-forming reactions.
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanisms of amide bond formation.
Conclusion and Recommendations
Both the acyl chloride method and direct coupling with HATU are viable routes for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research or production campaign.
-
For large-scale synthesis where cost is a primary concern , the acyl chloride method may be preferable due to the lower cost of thionyl chloride. However, careful optimization is required to manage the harsh reaction conditions and potential for side products.
-
For laboratory-scale synthesis, and when high purity and yield are paramount , direct coupling with a modern reagent such as HATU is the superior choice. The mild reaction conditions, shorter reaction times, and excellent yields often justify the higher cost of the reagent, especially in the context of multi-step drug discovery programs where time and material efficiency are critical.
Ultimately, the data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision on the most appropriate synthetic strategy for their specific application.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-amino-2-(methylthio)benzoic acid with structurally related compounds, including its plausible precursors and analogues. Due to the limited availability of public experimental data for 4-amino-2-(methylthio)benzoic acid, this guide utilizes predicted spectral data and compares it with experimental data for related molecules to offer insights into its expected spectral characteristics.[1][2] This information is intended to aid in the identification, characterization, and structural validation of this compound in a research and development setting.[2][3]
Introduction
4-amino-2-(methylthio)benzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science.[4] The presence of amino, methylthio, and carboxylic acid functional groups imparts a range of chemical properties that can influence its biological activity and physical characteristics.[4] A thorough spectroscopic analysis is essential for the unambiguous confirmation of its structure.[3] This guide focuses on the primary spectroscopic techniques used for the elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][3]
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 4-amino-2-(methylthio)benzoic acid and compare it with the experimental or predicted data for 4-aminobenzoic acid, 4-(methylthio)benzoic acid, and 2-(methylthio)benzoic acid.
Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)
| Compound | Aromatic Protons (δ, ppm) | -SCH₃ (δ, ppm) | -NH₂ (δ, ppm) | -COOH (δ, ppm) |
| 4-amino-2-(methylthio)benzoic acid (Predicted) | ~7.6 (d, 1H, H-6), ~6.5 (dd, 1H, H-5), ~6.3 (d, 1H, H-3)[1] | ~2.4 | ~5.9 (s, broad, 2H)[1] | ~12.5 (s, broad, 1H)[1] |
| 4-aminobenzoic acid | 7.63 (d), 6.55 (d) | - | 5.89 (s)[2] | 12.0 (s)[2] |
| 4-(methylthio)benzoic acid | 7.90 (d), 7.30 (d)[2] | 2.52 (s)[2] | - | 12.9 (br s)[2] |
| 2-(methylthio)benzoic acid | 7.95-7.15 (m) | 2.45 (s) | - | 13.0 (br s) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -SCH₃ (δ, ppm) |
| 4-amino-2-(methylthio)benzoic acid (Predicted) | ~168 | ~152 (C-4), ~145 (C-2), ~131 (C-6), ~117 (C-1), ~113 (C-5), ~110 (C-3)[1] | ~15[1] |
| 4-aminobenzoic acid | 167.7 | 153.3, 131.6, 117.1, 112.9[2] | - |
| 4-(methylthio)benzoic acid | 167.2 | 145.2, 130.0, 126.9, 125.1[2] | 14.4[2] |
| 2-(methylthio)benzoic acid (Solvent: CDCl₃) | 168.1 | 142.1, 132.5, 131.8, 126.3, 124.9, 124.2[2] | 14.9[2] |
Table 3: Infrared (IR) Spectroscopic Data Comparison (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine) | C=O Stretch (Carboxylic Acid) | C-S Stretch |
| 4-amino-2-(methylthio)benzoic acid (Predicted) | 3300-2500 (Very Broad)[1] | 3400-3200 (Strong, Broad)[1] | ~1680 (Strong)[1] | ~700 (Medium)[1] |
| 4-aminobenzoic acid | 3300-2500 (Broad)[2] | 3468, 3369[2] | 1678[2] | - |
| 4-(methylthio)benzoic acid | 3300-2500 (Broad)[2] | - | ~1680[2] | ~600-800[2] |
| 2-(methylthio)benzoic acid | 3300-2500 (Broad)[2] | - | ~1685[2] | ~600-800[2] |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4-amino-2-(methylthio)benzoic acid (Predicted) | C₈H₉NO₂S | 183.23 | 183 [M]⁺, 168 [M - CH₃]⁺, 136 [M - COOH]⁺, 121 [M - COOH - CH₃]⁺[1] |
| 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 | 137 [M]⁺, 120 [M - OH]⁺, 92 [M - COOH]⁺[2] |
| 4-(methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 168 [M]⁺, 153 [M - CH₃]⁺, 121 [M - COOH]⁺[2] |
| 2-(methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 168 [M]⁺, 153 [M - CH₃]⁺, 121 [M-COOH]⁺ |
Table 5: UV-Vis Spectroscopic Data Comparison (in Methanol or Ethanol)
| Compound | λmax (nm) | Predicted Rationale |
| 4-amino-2-(methylthio)benzoic acid (Predicted) | ~220-240, ~280-300 | The peak around 220-240 nm is attributed to π → π* transitions of the benzoic acid chromophore. A bathochromic shift resulting in a peak around 280-300 nm is expected due to the presence of the auxochromic amino and methylthio groups, which extend the conjugation.[1] |
| 4-aminobenzoic acid | 194, 226, 278[5] | The spectrum shows multiple absorption maxima corresponding to electronic transitions within the molecule. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like 4-amino-2-(methylthio)benzoic acid. Instrument parameters should be optimized for the specific sample and instrument used.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.[1]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved.[2]
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1] Tune and shim the instrument to obtain a homogeneous magnetic field.[2]
-
Data Acquisition: Set appropriate spectral parameters such as spectral width, acquisition time, and relaxation delay.[1][2] For ¹³C NMR, a greater number of scans is typically required.[2]
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[6]
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.[2]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[2] The instrument software will automatically ratio the sample spectrum against the background spectrum.[1]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[2]
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).[1] Derivatization may be necessary for non-volatile compounds.[1]
-
GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated on a capillary column.[2]
-
Ionization and Fragmentation: As the compound elutes from the GC column, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which relate to the electronic transitions within the molecule.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).[1] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.[1]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and set the desired wavelength range (e.g., 200-400 nm).[1]
-
Data Acquisition: Place a blank solution (solvent only) in the reference beam path and the sample solution in the sample beam path.[1] Record the absorbance spectrum.
-
Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).[1]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for FTIR-ATR spectroscopy.
References
Safety Operating Guide
Proper Disposal of 4-[(2-phenylbenzoyl)amino]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 4-[(2-phenylbenzoyl)amino]benzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Hazard Assessment and Classification
Key Considerations:
-
Toxicity: The exact toxicity is unknown, but it should be handled with care.
-
Environmental Hazards: Aromatic compounds can have long-lasting harmful effects on aquatic life.
-
Reactivity: It is not expected to be highly reactive but should not be mixed with other waste chemicals to avoid unforeseen reactions.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. |
III. Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. For instance, avoid mixing with strong oxidizing agents or bases.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, deface the hazardous waste label before disposing of the container as regular trash.
-
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills, use an absorbent material to contain and clean up the spill.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's EHS office immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 4-[(2-phenylbenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-[(2-phenylbenzoyl)amino]benzoic Acid. The information is compiled to ensure the safety of laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing or dust generation.[1] |
| Skin Protection | Chemical-Resistant Gloves and Lab Coat | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any defects before use and change them immediately upon contamination.[1][3] A fully buttoned lab coat is mandatory.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary if engineering controls are insufficient to minimize dust levels. The type of respirator depends on the potential exposure.[1][4] |
| Footwear | Closed-Toe Shoes | Shoes made of a chemical-resistant material are required for all laboratory work.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][6]
-
Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly.[1]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[1]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.[1][3]
3. Handling the Compound:
-
Weighing and Transferring: Handle the compound carefully to avoid generating dust.[5] Use a spatula for transfers.
-
Avoid Contact: Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in laboratory areas.[6][7]
-
Mouth Pipetting: Never use mouth suction for pipetting.[5][6]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][8]
-
Chemical Waste: Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
2. Labeling and Storage:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[9][10] Keep containers tightly closed.[11][12]
3. Final Disposal:
-
Regulatory Compliance: Dispose of all waste material in accordance with all applicable federal, state, and local environmental regulations.[13]
-
Professional Disposal: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13] Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[8] Do not empty into drains.[9][13]
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. leelinework.com [leelinework.com]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. durhamtech.edu [durhamtech.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. youthfilter.com [youthfilter.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
